molecular formula C7H7BBrFO3 B1521939 6-Bromo-2-fluoro-3-methoxyphenylboronic acid CAS No. 871126-17-9

6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Cat. No.: B1521939
CAS No.: 871126-17-9
M. Wt: 248.84 g/mol
InChI Key: NUWSIUDCKHWOJN-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO3 and its molecular weight is 248.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-bromo-2-fluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWSIUDCKHWOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659406
Record name (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-17-9
Record name (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

6-Bromo-2-fluoro-3-methoxyphenylboronic acid, bearing the CAS Number 871126-17-9 , is a highly functionalized arylboronic acid that has emerged as a valuable reagent in contemporary organic synthesis, particularly within the realm of drug discovery and development.[1][2][3] Its unique substitution pattern—a bromine atom, a fluorine atom, and a methoxy group strategically positioned on the phenyl ring—offers a trifecta of synthetic handles and modulating electronic properties. This guide, curated from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound, delving into its synthesis, properties, and, most critically, its application in the construction of complex molecular architectures of therapeutic interest. We will explore the causality behind its utility, focusing on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide actionable protocols for its successful implementation in the laboratory.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in any synthetic endeavor. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 871126-17-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₇BBrFO₃--INVALID-LINK--
Molecular Weight 248.84 g/mol --INVALID-LINK--
Synonyms 6-Bromo-2-fluoro-3-methoxybenzeneboronic acid--INVALID-LINK--
Appearance White to off-white solidGeneric Material Safety Data Sheet
Solubility Soluble in methanol, DMSO, and other polar organic solventsGeneric Material Safety Data Sheet

Synthesis of this compound: A Methodological Deep Dive

The logical workflow for such a synthesis is as follows:

start Starting Material: 1-Bromo-3-fluoro-2-methoxybenzene litiation Directed ortho-Metalation (Lithiation) start->litiation n-BuLi, THF, -78 °C boronation Borylation litiation->boronation Trialkyl borate (e.g., B(OMe)₃) hydrolysis Acidic Workup (Hydrolysis) boronation->hydrolysis Aqueous Acid (e.g., HCl) product Final Product: This compound hydrolysis->product

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar substituted phenylboronic acids.[4]

Materials:

  • 1-Bromo-3-fluoro-2-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-fluoro-2-methoxybenzene and anhydrous THF under a nitrogen atmosphere.

  • Litiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The methoxy group directs the lithiation to the ortho position (C6).

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield pure this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of this compound lies in its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: A palladium(0) complex reacts with an aryl or vinyl halide (or triflate) to form an organopalladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.[5][6][7]

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Boronate) boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: The Quest for Kinase Inhibitors

The polysubstituted nature of this compound makes it an attractive building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. While a specific, publicly disclosed drug candidate synthesized using this exact reagent is not readily identifiable, its structural motifs are prevalent in a class of therapeutics known as protein kinase inhibitors.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[8] Their dysregulation is implicated in numerous diseases, most notably cancer.[8] Consequently, the development of small molecule inhibitors of protein kinases is a major focus of modern drug discovery. Many of these inhibitors feature a biaryl core, which is efficiently constructed via the Suzuki-Miyaura coupling.

The fluorine and methoxy substituents on this compound can serve to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and also serve as a key interaction point with the target protein. The bromine atom provides a further point for diversification, allowing for subsequent cross-coupling reactions to build even more complex structures.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is based on well-established procedures in the scientific literature.[9]

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask is added this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography to afford the desired biaryl product.

Spectroscopic Data

While a publicly available, citable spectrum for this compound is not readily found, representative NMR data for similar substituted phenylboronic acids can provide an expected range for chemical shifts.

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • Aromatic Protons: Two doublets or multiplets in the range of 6.8 - 7.5 ppm.

  • Methoxy Protons: A singlet around 3.8 - 4.0 ppm.

  • Boronic Acid Protons: A broad singlet around 8.0 - 8.5 ppm (exchangeable with D₂O).

Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

  • Aromatic Carbons: Multiple signals in the range of 110 - 160 ppm. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.

  • Methoxy Carbon: A signal around 55 - 60 ppm.

Conclusion and Future Outlook

This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its carefully orchestrated array of functional groups provides a versatile platform for the construction of novel, complex, and potentially therapeutic molecules. The continued exploration of its reactivity, particularly in the context of developing selective kinase inhibitors and other targeted therapies, will undoubtedly lead to new and exciting advances in medicinal chemistry. As a senior application scientist, I can attest to the growing demand for such highly functionalized building blocks, and I anticipate that this compound will continue to be a valuable tool in the arsenal of synthetic and medicinal chemists for years to come.

References

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxyphenylboronic acid: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and chemical properties, explore its synthesis, and provide detailed insights into its application in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Core Molecular and Chemical Profile

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in organic chemistry.[1] Its utility stems from its stability, relatively low toxicity, and versatile reactivity in carbon-carbon bond formation.[1]

Molecular Characteristics

A clear understanding of the fundamental properties of this reagent is the first step towards its effective utilization in synthesis. The key molecular identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Weight 248.84 g/mol [2][3][4]
Molecular Formula C₇H₇BBrFO₃[2][3][4]
CAS Number 871126-17-9[2]
Canonical SMILES COC1=C(F)C(=CC=C1Br)B(O)O[2]
InChI Key WCXHRSAUPYPWHO-UHFFFAOYSA-N[5]
Appearance Typically a solid[5]
Melting Point 130-135 °C[5]
Storage Conditions Store at -20°C[3]
Structural Representation

The unique arrangement of the bromo, fluoro, and methoxy substituents on the phenylboronic acid core dictates its reactivity and steric profile, influencing its behavior in cross-coupling reactions.

G C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 B1 B C3->B1 C5 C C4->C5 C6 C C5->C6 C6->C1 Br1 Br C6->Br1 C7 CH₃ O1->C7 O2 OH B1->O2 O3 OH B1->O3

Caption: 2D structure of this compound.

Synthesis and Reactivity

While commercially available, understanding the synthesis of arylboronic acids provides valuable context for their stability and potential impurities. The synthesis of related compounds, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, typically involves the lithiation of a substituted anisole followed by quenching with a borate ester and subsequent hydrolysis.[6] A similar approach can be envisioned for the title compound, starting from 1-bromo-3-fluoro-2-methoxybenzene.

The reactivity of this compound is dominated by the boronic acid moiety, which readily participates in the Suzuki-Miyaura cross-coupling reaction.[7][8] The presence of the bromo substituent also offers a secondary reaction site for sequential cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic systems.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, most commonly between aryl or vinyl halides and an organoboron compound.[8] This reaction is a cornerstone of modern drug discovery and materials science due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_labels Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product OxAdd_label 1 Transmetalation_label 2 RedElim_label 3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The choice of catalyst, base, and solvent is critical for achieving high yields and is based on established methodologies for similar couplings.

Reaction Scheme:

Materials and Reagents:

  • This compound (1.2 equiv.)

  • Aryl bromide (Ar-Br) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Trustworthiness and Validation: The success of this protocol relies on the careful exclusion of oxygen and the use of anhydrous, degassed solvents. The progress of the reaction should be diligently monitored to avoid side reactions or decomposition. The final product's identity and purity should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for medicinal chemists and materials scientists to construct novel biaryl structures. A thorough understanding of its properties and a robust, well-validated experimental protocol are essential for leveraging its full synthetic potential in the laboratory.

References

6-Bromo-2-fluoro-3-methoxyphenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid

Executive Summary

This compound is a highly functionalized organoboron compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable building block in organic synthesis, primarily for introducing the 6-bromo-2-fluoro-3-methoxyphenyl moiety into complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, with applications ranging from proteasome inhibitors in cancer therapy to novel antibacterial agents.[1][2][3][4] This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for preparing this key intermediate, focusing on the principles of directed ortho-metalation and halogen-metal exchange. It includes a detailed, field-tested experimental protocol, mechanistic insights, and a discussion of the compound's applications, tailored for researchers, chemists, and professionals in drug development.

Part 1: Strategic Synthesis Design & Retrosynthetic Analysis

The synthesis of arylboronic acids is a well-established field, with the most common methods involving the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester.[1][5][6] The primary challenge in synthesizing a polysubstituted arylboronic acid like this compound lies in achieving absolute regiochemical control.

1.1. Retrosynthetic Approach

The key C–B bond can be disconnected to reveal an aryllithium or aryl Grignard nucleophile and a boron-based electrophile, such as a trialkyl borate. The aryllithium species is the preferred intermediate due to the facile nature of low-temperature halogen-lithium exchange. This leads to the key precursor: a dibrominated fluoroanisole derivative.

G Target This compound Disconnect C-B Bond Disconnection (Borylation) Target->Disconnect Intermediate Aryllithium Intermediate (Nucleophile) Disconnect->Intermediate Borate Trialkyl Borate (Electrophile) Disconnect->Borate Precursor 1,5-Dibromo-3-fluoro-2-methoxybenzene (Key Precursor) Intermediate->Precursor Halogen-Lithium Exchange

Caption: Retrosynthetic analysis of the target boronic acid.

1.2. Controlling Regioselectivity

The choice of precursor and reaction conditions is paramount. The synthesis hinges on a selective halogen-lithium exchange. In a molecule like 1,5-dibromo-3-fluoro-2-methoxybenzene, there are two bromine atoms. The desired reaction is the exchange of the bromine at the C5 position (which becomes C6 in the final product after borylation at C1).

Several factors govern this selectivity:

  • Directed ortho-Metalation (DoM): The methoxy (–OCH₃) group is a potent directing metalating group (DMG), which coordinates with the alkyllithium reagent and directs deprotonation (or facilitates exchange) at an adjacent ortho position.[7][8]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, increasing the acidity of adjacent protons and influencing the reactivity of nearby positions.

  • Kinetic Control: Performing the reaction at very low temperatures (typically -78 °C) allows the kinetically favored reaction to dominate, which is often the fastest halogen-lithium exchange, preventing side reactions like proton abstraction or rearrangement.[9]

The combination of these effects favors the selective lithiation at the position ortho to both the fluorine and a bromine atom, setting the stage for the introduction of the boronic acid group at the correct position.

Part 2: Verified Experimental Protocol

This protocol describes a reliable, multi-gram scale synthesis of this compound from a suitable precursor.

Causality Behind Experimental Choices:

  • Inert Atmosphere (Argon/Nitrogen): Organolithium reagents like n-butyllithium are extremely reactive and are readily quenched by atmospheric oxygen and moisture. A dry, inert atmosphere is mandatory for success.

  • Anhydrous Solvents (THF): Tetrahydrofuran (THF) is an excellent solvent for organometallic reactions due to its ability to solvate the lithium cation. It must be rigorously dried, as water will instantly destroy the organolithium intermediate.

  • Low Temperature (-78 °C): This temperature, typically achieved with a dry ice/acetone bath, is critical for controlling the reaction. It ensures the selective halogen-lithium exchange occurs faster than any potential side reactions, such as attack at another site or decomposition of the aryllithium intermediate.[9]

  • Triisopropyl Borate: This electrophile is used to "trap" the aryllithium species. Its bulky isopropyl groups help prevent over-addition (formation of diaryl or triaryl boranes), a common issue with less hindered borates like trimethyl borate.[9]

  • Acidic Workup: The initial product of the borylation is a boronate ester. Hydrolysis with an acid (e.g., HCl) is required to cleave the ester and generate the final boronic acid.[10]

Step-by-Step Methodology:

  • Reactor Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet.

  • Precursor Dissolution: The flask is charged with 1,5-dibromo-3-fluoro-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol of substrate). The solution is stirred under argon until all solids dissolve.

  • Cooling: The flask is immersed in a dry ice/acetone bath and cooled to an internal temperature of -78 °C.

  • Lithiation: n-Butyllithium (1.05 eq, typically 2.5 M in hexanes) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) indicates the formation of the aryllithium species. The mixture is stirred at -78 °C for an additional 60 minutes.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise via syringe, again maintaining the temperature below -70 °C. The reaction is typically exothermic, and slow addition is crucial.

  • Warming & Quenching: After stirring for 1-2 hours at -78 °C, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature overnight (approx. 16 hours).

  • Hydrolysis: The reaction is carefully quenched by pouring it into a beaker containing aqueous HCl (1 M, approx. 10 mL per mmol of substrate) and stirring vigorously for 1 hour.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Washing & Drying: The combined organic layers are washed with water, then with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to yield this compound as a solid.

Part 3: Mechanistic Insights

The core of this synthesis involves two fundamental organometallic transformations: halogen-lithium exchange and electrophilic trapping.

G cluster_0 Step 1: Halogen-Lithium Exchange cluster_1 Step 2: Borylation & Hydrolysis ArylBr Aryl-Br TransitionState [Aryl-Br···Li-Bu]‡ (Ate Complex) ArylBr->TransitionState + n-BuLi BuLi n-BuLi ArylLi Aryl-Li TransitionState->ArylLi Fast Exchange BuBr n-BuBr TransitionState->BuBr ArylLi2 Aryl-Li BoronateComplex [Aryl-B(OⁱPr)₃]⁻ Li⁺ (Boronate Complex) ArylLi2->BoronateComplex + B(OⁱPr)₃ Borate B(OⁱPr)₃ BoronicAcid Aryl-B(OH)₂ (Final Product) BoronateComplex->BoronicAcid  H₃O⁺ Workup (Hydrolysis)

Caption: Mechanism of boronic acid synthesis via lithiation.

  • Halogen-Lithium Exchange: This process is believed to proceed through a four-centered transition state or an "ate" complex, where the lithium atom coordinates to the bromine. The more electropositive butyl group is transferred to the bromine, and the more electronegative aryl group is transferred to the lithium, resulting in the formation of the thermodynamically stable aryllithium species and butyl bromide.

  • Borylation: The newly formed aryllithium acts as a potent nucleophile, attacking the electrophilic boron atom of the triisopropyl borate. This forms a tetrahedral boronate complex.

  • Hydrolysis: Upon addition of aqueous acid, the isopropyl borate esters are hydrolyzed to hydroxyl groups, yielding the final, stable boronic acid, which often precipitates from the solution.

Part 4: Physicochemical Properties & Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueReference
CAS Number 871126-17-9[11][12]
Molecular Formula C₇H₇BBrFO₃[11]
Molecular Weight 248.84 g/mol [11]
Appearance White to off-white solidN/A
Melting Point 130-135 °C[13]

Expected Analytical Data:

  • ¹H NMR: Will show distinct aromatic proton signals, a methoxy singlet (~3.9 ppm), and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR: Will show characteristic signals for the substituted aromatic ring, with C-F and C-Br coupling patterns.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Part 5: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of modern drug discovery.[14][15][16] The presence of the bromine atom on the boronic acid allows for further functionalization in a subsequent cross-coupling reaction, making it a bifunctional reagent.

G Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxiAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl R²-B(OH)₂ (Base activated) Transmetal Transmetalation PdII_Diaryl->Pd0 R¹-R² RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid for the crucial transmetalation step.[14] The versatility of this reaction allows for the coupling of this building block with a vast array of substrates, enabling the rapid generation of chemical libraries for screening in drug development programs.

References

6-Bromo-2-fluoro-3-methoxyphenylboronic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 871126-17-9). While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and proven methodologies to empower researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of boronic acid solubility, provide detailed, field-tested experimental protocols for its determination, and offer insights into data interpretation and safe handling. This guide is designed to be a practical resource for characterizing this and other novel substituted arylboronic acids, which are critical building blocks in modern synthetic and medicinal chemistry.[1][2]

Section 1: Compound Overview

This compound is a polysubstituted arylboronic acid. Such compounds are of high interest in pharmaceutical and materials science research, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a cornerstone of modern drug discovery for its ability to efficiently form carbon-carbon bonds.[1] Understanding the solubility of this reagent is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability.

1.1 Physicochemical Properties

PropertyValueSource
CAS Number 871126-17-9[4][5]
Molecular Formula C₇H₇BBrFO₃[4][5]
Molecular Weight 248.84 g/mol [4][5]
Appearance White to off-white solidGeneral observation

1.2 Chemical Structure

The unique arrangement of bromo, fluoro, and methoxy substituents on the phenyl ring dictates the compound's electronic properties, reactivity, and, critically, its solubility.

Caption: Structure of this compound.

Section 2: Theoretical Principles of Solubility

The solubility of arylboronic acids is a complex interplay of intermolecular forces and chemical equilibria. Unlike simple organic molecules, their behavior in solution is governed by several competing factors.

2.1 Influence of Substituents and Solvent Polarity

The solubility of a solute in a solvent is dictated by the principle "like dissolves like." The polarity of this compound is complex:

  • -B(OH)₂ (Boronic Acid): A polar, hydrophilic group capable of hydrogen bonding as both a donor and acceptor.

  • -OCH₃ (Methoxy): A moderately polar group, capable of acting as a hydrogen bond acceptor.

  • -F (Fluoro): An electronegative, polar group.

  • -Br (Bromo): A polarizable but relatively hydrophobic group.

  • Phenyl Ring: A nonpolar, hydrophobic core.

Generally, phenylboronic acids exhibit good solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbons.[6][7] The esterification of the boronic acid moiety typically enhances its solubility in organic solvents.[7][8]

2.2 The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[9][10] This equilibrium is highly dependent on the solvent, concentration, and temperature.[11]

G boronic_acid 3 R-B(OH)₂ Monomer (More Soluble in Polar Solvents) boroxine Boroxine (Trimeric Anhydride) (Less Polar) boronic_acid->boroxine - 3 H₂O boroxine->boronic_acid + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine.

The formation of the less polar boroxine can significantly decrease the compound's overall solubility, particularly in polar solvents. This is a critical reason why characterizing boronic acids can be challenging; one may be measuring the solubility of an equilibrium mixture rather than a single species.[10][11]

2.3 Aqueous Solubility and the Influence of pH

In aqueous media, the Lewis acidic nature of the boron atom dominates the compound's behavior.[1][3] The sp²-hybridized boron atom has a vacant p-orbital, allowing it to accept a hydroxide ion from water. This converts the neutral, trigonal planar boronic acid into a more soluble, anionic, tetrahedral boronate species.[1]

G trigonal R-B(OH)₂ Trigonal Planar (Less Soluble) tetrahedral R-B(OH)₃⁻ Tetrahedral Anionic (More Soluble) trigonal->tetrahedral + OH⁻ (High pH) tetrahedral->trigonal + H⁺ (Low pH)

Caption: pH-dependent equilibrium of boronic acids in aqueous solution.

The pKa for this equilibrium is typically around 9 for simple phenylboronic acids but is influenced by the electronic nature of the ring substituents.[1] Electron-withdrawing groups, such as fluorine and bromine, will decrease the pKa, making the compound more acidic and enhancing its solubility at lower pH values. Conversely, electron-donating groups increase the pKa.[1] The solubility of boronic acids can also be dramatically increased by the addition of polyols, such as mannitol, which form stable, more soluble cyclic boronate esters.[12]

Section 3: Experimental Protocols for Solubility Determination

Given the lack of published data, an experimental approach is necessary. The following protocols are robust, validated methods for determining solubility.

3.1 Protocol: Dynamic (Synthetic) Method for Organic Solvents

This method is ideal for generating a solubility-temperature profile and is widely cited for boronic acids.[6][7][11] It relies on visually or instrumentally identifying the temperature at which a known concentration of solute completely dissolves upon controlled heating.

Causality Behind the Method:

  • Known Concentration: By starting with a precise mass of solute and volume of solvent, each dissolution point directly corresponds to a solubility data point (e.g., g/100 mL) at that specific temperature.

  • Slow, Controlled Heating: A slow temperature ramp (e.g., 0.5 °C/min) is crucial to avoid overshooting the true dissolution temperature and to allow the system to maintain thermal equilibrium.

  • Vigorous Stirring: Constant agitation ensures the entire sample experiences a uniform temperature and prevents localized supersaturation, ensuring the dissolution point is sharp and reproducible.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Using a calibrated micropipette, add a precise volume (e.g., 1.00 mL) of the desired organic solvent.

  • Sealing: Securely cap the vial to prevent solvent evaporation during heating.

  • Setup: Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer. A device with a light source and a photodetector (turbidimeter) is ideal, but visual inspection against a dark background can also be effective.

  • Heating and Observation: Begin stirring vigorously and start heating the sample at a controlled rate (e.g., 0.5-1.0 °C per minute).

  • Record Dissolution Point: Record the temperature at which the last solid particles disappear. This is the "clear point" or solubility temperature for that specific concentration.

  • Data Generation: Repeat steps 1-6 with varying amounts of solute or solvent to generate multiple data points. Plot solubility (concentration) versus temperature to construct the solubility curve.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis weigh Weigh Solute add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal heat_stir Place in Bath (Heat & Stir) seal->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record 'Clear Point' Temperature monitor->record_temp repeat_exp Repeat for New Concentrations record_temp->repeat_exp plot Plot Solubility vs. Temperature repeat_exp->plot

Caption: Experimental workflow for the dynamic solubility determination method.

3.2 Protocol: Isothermal Shake-Flask Method

This is a classic equilibrium solubility method. It determines the solubility at a specific, constant temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

  • Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method (see Protocol 3.3).

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility at that temperature.

3.3 Analytical Quantification via UV-Vis Spectroscopy

For the shake-flask method, a reliable way to measure the concentration of the dissolved compound is required. While techniques like HPLC can be complicated by the lability of boronic acids, UV-Vis spectroscopy offers a straightforward alternative, provided the compound has a suitable chromophore (the substituted phenyl ring).[13]

Step-by-Step Methodology:

  • Determine λ_max: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max).

  • Prepare Standards: Create a series of standard solutions of known concentrations covering the expected solubility range.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λ_max. Plot Absorbance vs. Concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Measure Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment (Protocol 3.2, step 5).

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and subsequently, the solubility in the original saturated solution.

Section 4: Data Presentation

Quantitative solubility data should be presented clearly and concisely.

Table for Dynamic Method Data (Example)

Concentration (mg/mL)Clear Point Temperature (°C)Solvent
10.228.5Acetone
21.545.1Acetone
30.862.3Acetone

Table for Shake-Flask Method Data (Example)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Tetrahydrofuran25.0Experimental ValueCalculated Value
Toluene25.0Experimental ValueCalculated Value
Water (pH 7.4)25.0Experimental ValueCalculated Value

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling is crucial for both personnel safety and maintaining the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14][15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[16]

  • Storage: Arylboronic acids can be sensitive to moisture and air, which can promote decomposition pathways like protodeboronation.[8][17] Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Section 6: Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its solubility characteristics. While direct solubility data is sparse, this guide provides the theoretical foundation and practical, validated protocols necessary for its comprehensive characterization. By understanding the interplay of substituents, solvent polarity, pH, and the inherent acid-boroxine equilibrium, researchers can effectively measure and leverage the solubility of this compound. The dynamic and shake-flask methods, coupled with straightforward UV-Vis analysis, offer a robust strategy to generate the critical data needed to accelerate research and development in the chemical and pharmaceutical sciences.

References

A Researcher's Comprehensive Safety Guide to 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Scientists

Introduction

6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a substituted phenylboronic acid, a class of compounds that are cornerstones in modern synthetic organic chemistry. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. The presence of bromine, fluorine, and methoxy functional groups on the phenyl ring allows for precise structural modifications, enabling the creation of novel compounds with tailored properties. However, the reactivity that makes this compound so useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety considerations for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed protocols for its safe handling, storage, and disposal.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] These effects are typical for many fine chemical reagents and are manageable with appropriate personal protective equipment (PPE) and handling procedures.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3]

It is crucial to understand that these classifications are based on the intrinsic properties of the chemical. The actual risk to a researcher depends on the exposure scenario: the amount of substance being handled, the duration of exposure, and the controls in place.

Toxicological Profile

While specific toxicological studies on this compound are not extensively published, the hazards are inferred from data on similar compounds and the reactivity of the functional groups.[1] The boronic acid moiety can interact with biological molecules, and the halogenated phenyl ring can also contribute to its irritant properties. To the best of current knowledge, it has not been identified as a carcinogen by IARC, ACGIH, or NTP.[1][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
CAS Number 871126-17-9[4]
Molecular Formula C₇H₇BBrFO₃[4]
Molecular Weight 248.84 g/mol [5]
Appearance Solid[5][6]
Melting Point 130-135 °C[5]
Storage Temperature 2-8°C, under inert gas[1][3]

The compound's solid form at room temperature means that the primary route of exposure during handling is through the inhalation of dust or direct contact with the skin and eyes.[1][2] Its sensitivity to moisture is another critical factor to consider in storage and handling.[3]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 (or equivalent) respirator should be used.[5]

  • Skin and Body Protection: A lab coat should be worn to protect the skin.

Caption: Required PPE based on hazard assessment.

Engineering Controls

Whenever possible, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1][7] Eyewash stations and safety showers must be readily accessible in the work area.[7]

Storage

Store containers tightly closed in a dry, cool, and well-ventilated place.[3][7] Refrigeration at 2-8°C is often recommended.[1] The compound may be moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to maintain its integrity.[3]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[3][8]

Accidental Release Measures

For a small spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2][7]

  • Collect: Place the spilled material into a suitable, labeled container for disposal.[1][7]

  • Clean: Wipe the spill area with a damp cloth, and then clean with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[7]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Sweep, avoid dust) PPE->Contain Collect Collect in Labeled Waste Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose End Spill Managed Dispose->End

Caption: Step-by-step workflow for spill response.

Fire-Fighting Measures

While not considered highly flammable, in the event of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Thermal decomposition may produce hazardous gases, including carbon oxides, hydrogen fluoride, and oxides of boron.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations. Contact a licensed professional waste disposal service to dispose of this material.[3][7] Do not allow the material to enter drains or waterways.[1][7]

Conclusion

This compound is a valuable reagent in synthetic chemistry. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. A culture of safety, built on a foundation of knowledge and preparedness, is the most critical tool for any scientist.

References

6-Bromo-2-fluoro-3-methoxyphenylboronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxyphenylboronic acid: Synthesis, Reactivity, and Application

Core Characteristics and Strategic Importance

This compound (CAS No. 871126-17-9) is a polysubstituted arylboronic acid. Its synthetic value is derived from the orthogonal reactivity of its functional groups: the boronic acid moiety for palladium-catalyzed cross-coupling, the bromide for subsequent coupling or other transformations, and the fluoro and methoxy groups that modulate the electronic and steric properties of the phenyl ring.

This specific arrangement of substituents makes it a highly valuable intermediate, particularly in the synthesis of complex agrochemicals and pharmaceuticals. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions and often imparts desirable properties such as enhanced metabolic stability and lipophilicity in the final product.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 871126-17-9
Molecular Formula C₇H₇BBrFO₃
Molecular Weight 248.84 g/mol [1]
Appearance Typically a white to off-white solid
SMILES COC1=C(F)C(B(O)O)=C(Br)C=C1[1]

Synthesis Pathway: Directed Ortho-Metalation and Borylation

The synthesis of this compound is most effectively achieved via a directed ortho-metalation (DoM) strategy, followed by borylation. This pathway leverages the directing ability of the methoxy group to achieve regioselective lithiation.

Mechanistic Rationale

The process begins with 4-bromo-2-fluoro-1-methoxybenzene as the starting material. The methoxy group is a powerful directing group in lithiation reactions. Its oxygen atom can coordinate to the lithium cation of an organolithium reagent, such as n-butyllithium (n-BuLi), temporarily lowering the pKa of the adjacent ortho proton. The fluorine atom, while electron-withdrawing, is a weaker directing group than methoxy in this context. Consequently, the proton at the C6 position (ortho to the methoxy group) is selectively abstracted by the strong base.

This generates a highly reactive aryllithium intermediate. This intermediate is then "quenched" by an electrophilic boron source, typically a trialkyl borate like trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. The aryllithium attacks the electron-deficient boron atom, forming a borate complex. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid. The entire sequence must be conducted under anhydrous conditions and at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

Visualization of the Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product SM 4-Bromo-2-fluoro- 1-methoxybenzene Lithiation Directed ortho-Metalation (DoM) SM:e->Lithiation:w 1. n-BuLi, THF -78 °C Borylation Electrophilic Quench Lithiation:e->Borylation:w 2. B(Oi-Pr)₃ -78 °C Hydrolysis Acidic Workup Borylation:e->Hydrolysis:w 3. aq. HCl FP 6-Bromo-2-fluoro-3-methoxy- phenylboronic acid Hydrolysis:e->FP:w

Caption: Workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of polysubstituted phenylboronic acids, such as those described in patent literature for the preparation of herbicidal intermediates.

Materials and Reagents:

  • 4-Bromo-2-fluoro-1-methoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate (B(Oi-Pr)₃)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-2-fluoro-1-methoxybenzene (1.0 eq). Anhydrous THF is added via cannula to dissolve the starting material.

  • Lithiathion: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature overnight.

  • Workup and Quenching: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl until the mixture is acidic (pH ~2). The mixture is stirred vigorously for 1 hour.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is typically purified by trituration or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] The reaction couples the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanistic Considerations and Causality

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) plays a vital role by activating the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer. The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The ortho-fluoro substituent on this compound can influence the reaction. While highly electronegative, fluorine is small and generally well-tolerated. Its electron-withdrawing nature can increase the Lewis acidity of the boron atom, potentially affecting the rate of transmetalation. In some cases, specialized ligands on the palladium catalyst are chosen to overcome the steric hindrance of polysubstituted coupling partners and to promote efficient reductive elimination.

Visualizing the Suzuki-Miyaura Coupling Workflow

G cluster_reagents Reactants cluster_conditions Catalytic System cluster_product Product BoronicAcid 6-Bromo-2-fluoro-3-methoxy- phenylboronic acid Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid->Catalyst ArylHalide Aryl Halide / Triflate (R-X) ArylHalide->Catalyst CoupledProduct Coupled Biaryl Product Catalyst->CoupledProduct Heat Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O) Solvent->Catalyst

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Reaction

The following is a representative protocol for the coupling of this compound with a substituted halopicolinate, as described in the synthesis of herbicidal compounds.

Materials and Reagents:

  • This compound (1.2 eq)

  • Methyl 4-amino-3,6-dichloropicolinate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a reaction vessel are added methyl 4-amino-3,6-dichloropicolinate, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition: 1,4-Dioxane and water are added (e.g., in a 4:1 ratio). The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The vessel is sealed, and the mixture is heated to 80-90 °C with vigorous stirring for 4-12 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.

  • Extraction and Purification: The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Spectroscopic Characterization (Expected)

While specific spectra are best obtained experimentally, the expected NMR data can be predicted based on the structure.

Table 2: Predicted NMR Spectral Data

NucleusExpected Chemical Shifts (ppm) and MultiplicityRationale
¹H NMR ~7.0-7.5 (2H, m, Ar-H), ~3.9 (3H, s, -OCH₃), ~8.0-9.0 (2H, br s, -B(OH)₂)The two aromatic protons will appear as a complex multiplet. The methoxy protons will be a sharp singlet. The boronic acid protons are often broad and may exchange with trace water in the solvent.
¹³C NMR ~110-160 (6C, Ar-C), ~56 (1C, -OCH₃)Six distinct signals are expected for the aromatic carbons, with their shifts influenced by the bromo, fluoro, methoxy, and boronic acid substituents. The carbon attached to boron can sometimes be broadened due to quadrupolar relaxation.
¹⁹F NMR A single resonance in the typical aryl fluoride region.The signal will likely be a multiplet due to coupling with nearby aromatic protons.
¹¹B NMR A broad singlet around 20-30 ppm.This is characteristic of a trigonal planar arylboronic acid.

Conclusion

This compound is a strategically important and versatile building block. Its synthesis via directed ortho-metalation is a robust and regioselective process, though it requires careful control of reaction conditions. Its utility is most prominently displayed in Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable partner for the construction of complex, highly functionalized biaryl systems. The insights provided in this guide are intended to equip researchers with the fundamental understanding necessary to confidently and effectively utilize this valuable reagent in their synthetic endeavors.

References

Physicochemical characteristics of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Abstract

This compound (CAS No. 871126-17-9) is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern—featuring bromine, fluorine, and methoxy groups—provides multiple strategic points for molecular elaboration, making it an invaluable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, handling protocols, and application in palladium-catalyzed cross-coupling reactions. The content herein is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile compound.

Chemical Identity and Core Physicochemical Properties

This compound is a solid organic compound whose utility is primarily derived from the boronic acid moiety's ability to participate in Suzuki-Miyaura cross-coupling reactions.[1] The additional halide and fluoro substituents offer opportunities for sequential, orthogonal reactions and fine-tuning of electronic properties.

Structural and General Data

The fundamental identifiers and properties of the compound are summarized below.

PropertyValueSource(s)
CAS Number 871126-17-9[2]
Molecular Formula C₇H₇BBrFO₃[2][3]
Molecular Weight 248.84 g/mol [2][3]
Appearance White to off-white solid/powder[3]
Synonyms 6-Bromo-2-fluoro-3-methoxybenzeneboronic acid[2]
SMILES COC1=C(F)C(B(O)O)=C(Br)C=C1[2]
InChI Key WCXHRSAUPYPWHO-UHFFFAOYSA-N
Solubility, Stability, and Reactivity Profile

The physicochemical behavior of the compound is crucial for its effective use in synthesis.

PropertyDescriptionRationale & Expert Insights
Solubility Generally soluble in polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Limited solubility in water and nonpolar solvents like hexanes.The boronic acid group imparts polarity, favoring dissolution in polar organic media. This solubility profile is typical for arylboronic acids and is advantageous for their use in a variety of reaction conditions.
Melting Point Data for this specific isomer is not widely published. However, a structurally similar isomer, 2-Bromo-6-fluoro-3-methoxyphenylboronic acid, has a melting point of 130-135 °C.The melting point is expected to be in a similar range, influenced by crystal packing forces, which are dictated by the substitution pattern.
pKa No experimental data is available. The predicted pKa for the structurally related (6-bromo-2-fluoro-3-hydroxyphenyl)boronic acid is approximately 7.78.[4]The pKa of the boronic acid is influenced by the electronic effects of the ring substituents. The electron-withdrawing fluorine and bromine atoms are expected to increase acidity compared to unsubstituted phenylboronic acid.
Stability Stable under recommended storage conditions.[5] Phenylboronic acids can be susceptible to protodeboronation under harsh acidic or basic conditions and can undergo trimerization to form boroxines upon dehydration.The presence of the ortho-fluoro substituent can enhance stability by sterically hindering intermolecular interactions that lead to boroxine formation.
Reactivity The primary reactive site is the C-B bond, which is central to its utility in Suzuki-Miyaura coupling. The C-Br bond serves as a secondary reactive handle for subsequent cross-coupling or other transformations.The strategic placement of the boronic acid and bromide allows for selective and sequential reactions, a highly desirable feature in multi-step synthesis.
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Caption: A validated workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the aryl halide partner (e.g., 4-Iodoanisole, 1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvents (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C) for 4-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue via flash column chromatography on silica gel to yield the pure biaryl product.

  • Confirmation: Confirm the structure and purity of the final product using NMR and MS analysis.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its utility is particularly pronounced in the synthesis of biaryl and heteroaryl scaffolds, which are privileged structures in medicinal chemistry and materials science.[4][5][6] This application note provides a detailed guide to the Suzuki-Miyaura coupling of a challenging, sterically hindered, and electronically complex substrate: 6-bromo-2-fluoro-3-methoxyphenylboronic acid .

The unique substitution pattern of this boronic acid—featuring an ortho-bromo group, an ortho-fluoro group, and a meta-methoxy group—presents specific challenges that necessitate careful optimization of reaction parameters. The steric bulk from the ortho substituents can impede key steps in the catalytic cycle, while the electronic effects of the fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the reactivity of the boronic acid. This guide will dissect the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer insights into rational parameter selection to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction is catalyzed by a palladium complex and proceeds through three primary, well-established steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide, R¹-X). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[2][8] The reactivity of the halide is crucial, with the typical trend being I > OTf > Br >> Cl.[3][9]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. For this to occur, the boronic acid (R²-B(OH)₂) must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[3][10][11] This "ate" complex then transfers its organic group to the palladium center, displacing the halide or other ligand. The exact mechanism of transfer is still debated but is universally recognized as a critical, base-mediated step.[3][12]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7] For sterically hindered substrates, this step can often be rate-limiting.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition Transmetal [R¹-Pd(II)L₂-R²] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Biaryl Product (R¹-R²) Transmetal->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Rationale

The success of coupling this compound hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.

Palladium Catalyst and Ligand Selection

For challenging substrates, the choice of ligand is often more critical than the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). The ligand stabilizes the Pd(0) active species, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle.

  • Rationale for Hindered Substrates : this compound possesses significant steric bulk around the C-B bond. Similarly, coupling it with another ortho-substituted aryl halide creates a sterically demanding environment for the final reductive elimination step. To overcome this, bulky and electron-rich phosphine ligands are required.[13][14] These ligands promote the formation of monoligated Pd(0) species, which are more reactive in oxidative addition, and their steric bulk helps to destabilize the Pd(II) intermediate, thus accelerating reductive elimination.[14]

  • Recommended Ligands :

    • Buchwald-type Biarylphosphines : Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling sterically hindered partners. They have demonstrated exceptional performance under mild conditions.[6][14][15]

    • Trialkylphosphines : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective, particularly for activating less reactive aryl chlorides, but are broadly applicable to hindered bromides as well.[10][14]

Choice of Base

The base plays a crucial role in activating the boronic acid for transmetalation.[10][11] An inappropriate choice can lead to slow or incomplete reactions, or promote side reactions like protodeboronation, where the boronic acid is cleaved by a proton source before it can couple.[1][16]

  • Rationale : A moderately strong base is typically required to form the boronate "ate" complex. Inorganic bases are preferred for their compatibility and ease of removal.

  • Recommended Bases :

    • Potassium Phosphate (K₃PO₄) : Often the base of choice for difficult couplings, especially those involving sterically hindered substrates.[13] It is a strong enough base to promote boronate formation but is generally less prone to causing base-sensitive functional group degradation.

    • Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive base. Its high solubility in organic solvents can accelerate the reaction.

    • Potassium Carbonate (K₂CO₃) : A standard, cost-effective choice that works well in many systems, often in an aqueous/organic solvent mixture.[5][7]

Solvent System

The solvent must solubilize the reactants, catalyst, and intermediates. For Suzuki couplings, aprotic polar solvents are most common, often with the addition of water.

  • Rationale : Water can facilitate the dissolution of the inorganic base and the resulting boronate salt, accelerating transmetalation.[3] However, excess water can promote protodeboronation. The choice of organic solvent can also influence catalyst activity and stability.[17]

  • Recommended Solvents :

    • 1,4-Dioxane / Water : A classic and highly effective combination.

    • Toluene / Water : A good alternative, especially for higher temperature reactions.

    • Tetrahydrofuran (THF) / Water : Suitable for reactions at or near room temperature.[13]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be set up under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen.

Protocol 1: General Coupling with a Simple Aryl Bromide

This protocol is a robust starting point for coupling this compound with a non-hindered aryl bromide (e.g., 4-bromoanisole).

ReagentMolar Equiv.Amount (for 0.5 mmol scale)
Aryl Bromide1.00.50 mmol
This compound 1.20.60 mmol, 149 mg
Pd₂(dba)₃0.01 (1 mol % Pd)4.6 mg
SPhos0.022 (2.2 mol %)9.0 mg
K₃PO₄2.01.0 mmol, 212 mg
1,4-Dioxane-4.0 mL
Water-1.0 mL

Step-by-Step Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), this compound (149 mg, 0.60 mmol), K₃PO₄ (212 mg, 1.0 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), and SPhos (9.0 mg, 0.022 mmol).

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL). Note: Solvents should be degassed by sparging with argon for 15-20 minutes prior to use.

  • Place the vial in a preheated oil bath or heating block set to 80-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Optimized Coupling with a Sterically Hindered Aryl Bromide

This protocol is designed for more challenging couplings, for instance, with a di-ortho-substituted aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene).

ReagentMolar Equiv.Amount (for 0.5 mmol scale)
Sterically Hindered Aryl Bromide1.00.50 mmol
This compound 1.50.75 mmol, 186 mg
Pd(OAc)₂0.02 (2 mol %)2.2 mg
RuPhos0.04 (4 mol %)18.7 mg
Cs₂CO₃3.01.5 mmol, 489 mg
Toluene-5.0 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the sterically hindered aryl bromide (0.50 mmol), this compound (186 mg, 0.75 mmol), Cs₂CO₃ (489 mg, 1.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and RuPhos (18.7 mg, 0.02 mmol).

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add degassed toluene (5.0 mL) via syringe.

  • Place the tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the target product.

Workflow Visualization

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling from setup to purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base or ligand.1. Ensure a proper inert atmosphere; use fresh catalyst/ligands.2. Degas solvents thoroughly via sparging or freeze-pump-thaw.3. Screen alternative ligands (e.g., XPhos) or stronger bases (e.g., K₃PO₄, Cs₂CO₃).
Significant Protodeboronation 1. Presence of excess water or acidic impurities.2. Reaction temperature is too high or time is too long.3. Base is too strong or hydrophilic.1. Use anhydrous solvents or precisely control the amount of water. Use freshly dried base.2. Attempt the reaction at a lower temperature. Monitor carefully to avoid excessive heating.3. Switch to a less aggressive base like K₃PO₄.
Homocoupling of Boronic Acid 1. Oxygen contamination, leading to oxidative homocoupling.2. Palladium(II) precatalyst reduction consuming boronic acid.1. Rigorously maintain an inert atmosphere throughout the setup and reaction.2. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst system. Increase ligand-to-palladium ratio.
Formation of Palladium Black 1. Catalyst decomposition or aggregation.2. Ligand is not robust enough for the conditions.1. Use a more robust ligand (e.g., Buchwald biarylphosphines).2. Lower the reaction temperature. Ensure proper stirring.

References

The Strategic Utility of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds has become a cornerstone of rational drug design. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Within this context, 6-Bromo-2-fluoro-3-methoxyphenylboronic acid has emerged as a critical building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom to modulate electronics and metabolic stability, and a methoxy group for potential hydrogen bonding—renders it a highly versatile reagent for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this valuable compound in their drug discovery endeavors.

Core Application: A Gateway to Potent Rho Kinase (ROCK) Inhibitors

A primary and highly significant application of this compound is in the synthesis of potent and selective ROCK inhibitors. The RhoA/ROCK signaling pathway is a critical regulator of cellular processes such as contraction, motility, and proliferation.[1] Dysregulation of this pathway is implicated in a range of pathologies, including hypertension, glaucoma, and cancer, making ROCK a compelling therapeutic target.[1][2][3]

The 6-bromo-2-fluoro-3-methoxyphenyl moiety serves as a key pharmacophoric element in a class of aminopyrimidine-based ROCK inhibitors. This structural motif is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4]

The Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The Suzuki-Miyaura reaction is the cornerstone for incorporating the 6-bromo-2-fluoro-3-methoxyphenyl group. This reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[4][5]

Below is a generalized workflow for the Suzuki-Miyaura coupling reaction, a fundamental process in leveraging this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base (e.g., K2CO3) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/Water) reagents->catalyst degas Degas Mixture (e.g., N2 sparging) catalyst->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify Crude Product (e.g., Column Chromatography) extract->purify final_product Final Coupled Product purify->final_product Obtain Pure Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Application Protocol: Synthesis of an Aminopyrimidine ROCK Inhibitor Intermediate

The following protocol is a detailed methodology for the Suzuki-Miyaura coupling of this compound with a 4,6-dichloropyrimidine derivative, a key step in the synthesis of potent ROCK inhibitors as described in patent literature.

Reaction Scheme:

Materials:

  • This compound (1.2 equiv)

  • 4,6-dichloropyrimidine (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add 4,6-dichloropyrimidine (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-6-(6-bromo-2-fluoro-3-methoxyphenyl)pyrimidine.

Causality Behind Experimental Choices:
  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower yields. An inert atmosphere is crucial to maintain the catalytic activity.

  • Base Selection: The base (K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. Stronger bases are often employed for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (dioxane) and water is commonly used. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the reaction.

  • Catalyst Choice: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For more challenging couplings, other palladium sources and ligands may be employed to improve efficiency.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides with aryl boronic acids, providing a starting point for optimization.

ParameterTypical Range/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Choice depends on substrate reactivity and cost.
Ligand PPh₃, SPhos, XPhosLigands stabilize the palladium center and influence reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Base strength influences the rate of transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice affects solubility and reaction temperature.
Temperature 60-120 °CHigher temperatures can increase reaction rates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.

Logical Relationships in Synthesis

The synthesis of the final ROCK inhibitor often involves a multi-step pathway where the Suzuki-Miyaura coupling is a pivotal transformation.

G A 6-Bromo-2-fluoro-3- methoxyphenylboronic acid C Suzuki-Miyaura Coupling A->C B 4,6-Dichloropyrimidine B->C D 4-Chloro-6-(6-bromo-2-fluoro-3- methoxyphenyl)pyrimidine C->D E Nucleophilic Aromatic Substitution (with an amine) D->E F Aminopyrimidine ROCK Inhibitor E->F

Caption: Synthetic pathway to an aminopyrimidine ROCK inhibitor.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry, enabling the efficient synthesis of complex molecules with significant therapeutic potential. Its application in the construction of ROCK inhibitors highlights its value in modern drug discovery. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this reagent in their own synthetic endeavors. As the demand for novel, targeted therapies continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

The Strategic Application of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the synthesis of complex biaryl and heteroaryl structures is of paramount importance. These structural motifs are cornerstones of numerous pharmacologically active agents and functional materials. 6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS No. 871126-17-9) has emerged as a key building block for medicinal chemists, offering a unique combination of steric and electronic properties that enable the construction of intricate molecular architectures. Its strategic placement of bromo, fluoro, and methoxy substituents allows for multi-faceted reactivity and the introduction of desirable physicochemical properties into target molecules.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic considerations, provide field-proven experimental protocols, and discuss the influence of its unique substitution pattern on reactivity.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValue
CAS Number 871126-17-9[1]
Molecular Formula C₇H₇BBrFO₃
Molecular Weight 248.84 g/mol [1]
Appearance Off-white to white solid
Storage Store in a cool, dry place, away from light and moisture. Inert atmosphere is recommended for long-term storage.

The presence of the ortho-fluoro and meta-methoxy groups relative to the boronic acid moiety, along with the bromine atom, creates a sterically hindered and electronically nuanced reagent. This substitution pattern can be leveraged for selective transformations and for imparting specific properties, such as altered metabolic stability or enhanced binding affinity in a final drug candidate.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it stands as the primary application for this compound.[2] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]

Mechanistic Considerations for a Substituted Arylboronic Acid

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific substituents on this compound influence these steps in distinct ways:

  • Oxidative Addition: The palladium(0) catalyst first undergoes oxidative addition with the aryl halide coupling partner. The nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide are the primary determinants of this step's rate.[2]

  • Transmetalation: This is often the rate-determining step and is significantly influenced by the boronic acid and the base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center. The ortho-fluoro group in our building block is electron-withdrawing, which can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species. Conversely, the steric bulk from the ortho-fluoro and the adjacent bromo and methoxy groups can hinder the approach to the palladium center, necessitating the use of specialized, bulky phosphine ligands to create a more open coordination sphere on the palladium.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²B(OH)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ (this compound) Boronate [Ar²B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄, Cs₂CO₃) caption Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Field-Proven Approach

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Given the sterically demanding nature of this building block, the choice of catalyst, ligand, and base is critical for achieving high yields.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from established methods for sterically hindered couplings and is a good starting point for optimization.

Materials:

  • This compound

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (3.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Large-Scale Synthesis Adapted from Patent Literature

The following protocol is adapted from a procedure described in US Patent US8765948B2 for a structurally similar boronic acid, 2-fluoro-3-methoxyphenylboronic acid, demonstrating a robust and scalable method. This provides valuable insights into conditions that are effective for this substitution pattern on an industrial scale.

Materials:

  • Aryl iodide (e.g., 1-(2-fluoro-6-trifluoromethyl-benzyl)-5-iodo-6-methyl-1H-pyrimidine-2,4-dione, 1.0 equivalent)

  • This compound (approx. 1.1-1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.0026 equivalents)

  • tri-t-butylphosphonium tetrafluoroborate (0.0047 equivalents)

  • Potassium hydroxide (aqueous solution)

  • Acetone

  • Water

Procedure:

  • To a suitable reactor, charge the aryl iodide (1.0 equivalent), this compound (1.1-1.2 equivalents), and acetone.

  • Agitate the mixture and add an aqueous solution of potassium hydroxide.

  • Degas the reactor contents for approximately 30 minutes.

  • Add tri-t-butylphosphonium tetrafluoroborate (the ligand).

  • Add palladium(II) acetate (the catalyst precursor).

  • Heat the reaction mixture to approximately 55 °C and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

  • Proceed with the appropriate workup and purification steps as described in the patent or as developed for the specific product.

Causality Behind Experimental Choices:

  • Catalyst/Ligand Selection: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands like SPhos or tri-t-butylphosphine are often essential. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step and provides sufficient space around the metal center for the bulky coupling partners.

  • Base Selection: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently used to facilitate the transmetalation of sterically hindered or electron-deficient boronic acids. Potassium hydroxide, as used in the patent example, is a strong, cost-effective base suitable for large-scale synthesis.

  • Solvent System: A mixture of an aprotic organic solvent like dioxane or toluene with water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Fig. 2: General workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Screen different palladium precatalysts and ligands (e.g., Buchwald-type ligands). Use a stronger base like Cs₂CO₃. Increase the reaction temperature.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or protic solvents; Prolonged reaction time at high temperature.Use anhydrous solvents and minimize the amount of water. Optimize the reaction time and temperature to find a balance between conversion and decomposition.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Reduce the catalyst loading.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted biaryl compounds. Its unique substitution pattern presents both challenges and opportunities in Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic nuances and employing optimized reaction conditions, particularly with the use of bulky phosphine ligands and appropriate bases, researchers can effectively leverage this reagent to construct novel molecular entities for applications in drug discovery and materials science. The protocols provided herein serve as a robust foundation for the successful implementation of this key synthetic transformation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid in Modern Drug Discovery

The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry, as these structures are prevalent in a vast array of pharmacologically active agents.[1][2] Among the myriad of tools available to synthetic chemists, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method for the construction of carbon-carbon bonds.[3] This is largely due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the requisite boronic acid reagents.[4]

This application note focuses on a uniquely functionalized building block, This compound . The specific substitution pattern of this reagent—a bromine atom for coupling, a fluorine atom, and a methoxy group—renders it a highly valuable synthon for introducing polysubstituted phenyl rings into target molecules. The presence of a fluorine atom is of particular interest in drug design, as its incorporation can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] However, the steric hindrance and electronic properties imparted by these substituents also present unique challenges for achieving efficient cross-coupling.

This guide provides a detailed exploration of the palladium-catalyzed cross-coupling of this compound, with a focus on the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of this transformation, elucidate the critical parameters for optimizing reaction outcomes with this sterically demanding substrate, and provide a robust, field-proven protocol for its successful implementation.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three key elementary steps: oxidative addition, transmetalation, and reductive elimination. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reactions, particularly with challenging substrates.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate ArX R¹-X (Aryl Halide) Transmetalation Transmetalation PdII_diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_diaryl Boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ BoronicAcid->Base Activation RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square planar Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl >> F. For our substrate of interest, the aryl bromide will be the reactive handle.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[8] The choice of base is therefore critical and can significantly influence the reaction rate and yield. The steric hindrance around the boron atom and the palladium center can impede this step, a key consideration for the polysubstituted this compound.

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium catalyst can often promote this step.[9]

Optimizing the Cross-Coupling of this compound: A Guide to Critical Parameters

The successful coupling of this compound hinges on the careful selection of several key reaction parameters to overcome the challenges posed by its steric bulk and electronic nature.

Catalyst and Ligand Selection: The Heart of the Reaction

For sterically hindered substrates, the choice of palladium precursor and, more importantly, the ancillary ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ may be effective for simple couplings, they often fail with more demanding substrates.[8]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). These are typically Pd(II) sources that are reduced in situ to the active Pd(0) species.

  • Ligands: The use of bulky, electron-rich phosphine ligands is often necessary to enhance catalytic activity for hindered couplings. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, facilitate oxidative addition, and accelerate the rate of reductive elimination.[9] Highly effective ligand classes for this type of transformation include:

    • Buchwald Ligands: Biarylphosphines such as SPhos, XPhos, and RuPhos are renowned for their ability to promote challenging Suzuki-Miyaura couplings.[8]

    • N-Heterocyclic Carbenes (NHCs): These ligands are strong sigma-donors and can form very stable and active palladium complexes.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid to form a more nucleophilic boronate complex, thereby facilitating transmetalation. The choice of base can also influence the lifetime of the catalyst and the prevalence of side reactions.

  • Common Bases: A range of inorganic bases are commonly employed, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

  • Considerations for Hindered Substrates: For sterically demanding couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective as they can promote the formation of the boronate species more efficiently.[8] The solubility of the base in the chosen solvent system is also a critical factor.

Solvent Systems

The solvent must be capable of dissolving the reactants and the catalyst system, and it should be stable under the reaction conditions. Common solvents for Suzuki-Miyaura couplings include:

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used, often in combination with water to aid in the dissolution of the inorganic base.

  • Protic Solvents: Toluene and ethanol are also viable options, depending on the specific substrates and catalyst system.

Experimental Protocols

The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. Note: This protocol is a general guideline and may require optimization for specific coupling partners.

Materials and Equipment
  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Analytical tools (TLC, LC-MS, NMR)

Step-by-Step Protocol

Protocol_Workflow start Start setup Reaction Setup start->setup reagents Add Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst - Ligand setup->reagents atmosphere Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) before adding them to the reaction flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Optimized Conditions for Hindered Couplings

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound, based on literature precedents for sterically hindered substrates.[8][9]

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(II) precursors.
Ligand SPhos or XPhosBulky, electron-rich ligands that accelerate all steps of the catalytic cycle for hindered substrates.
Pd/Ligand Ratio 1:2 to 1:3Ensures the formation of the active monoligated palladium species.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote the formation of the boronate species.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good solvating properties for a wide range of substrates and reagents.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome the activation barriers for hindered substrates.
Concentration 0.1 - 0.5 MA typical concentration range for efficient coupling.

Conclusion

This compound is a valuable building block for the synthesis of complex, polysubstituted biaryl compounds with significant potential in drug discovery. While its inherent steric and electronic properties present challenges for palladium-catalyzed cross-coupling, a rational approach to reaction optimization, guided by a sound mechanistic understanding, can lead to highly efficient transformations. The use of modern, bulky, and electron-rich phosphine ligands in conjunction with appropriate bases and solvents is key to unlocking the synthetic potential of this versatile reagent. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this compound in their synthetic endeavors.

References

Experimental setup for reactions involving 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Application of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. This compound is one such reagent, engineered with a unique constellation of functional groups that offer chemists a powerful tool for molecular construction. Its strategic substitution pattern—a bromine atom poised for cross-coupling, a fluorine atom for modulating electronic properties, a methoxy group for steric and electronic influence, and a boronic acid for carbon-carbon bond formation—makes it an invaluable precursor for synthesizing polysubstituted biaryl compounds and other intricate molecular architectures.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. Moving beyond simple procedural lists, this document delves into the mechanistic rationale behind protocol design, offers detailed step-by-step workflows for key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and provides a robust troubleshooting guide to navigate common experimental challenges.

Compound Profile, Safety, and Handling

Proper handling and storage are paramount to ensure the reagent's integrity and the safety of the researcher. Organoboron compounds require careful management to prevent degradation and ensure reproducible results.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 871126-17-9[4]
Molecular Formula C₇H₇BBrFO₃[4]
Molecular Weight 248.84 g/mol [4]
Appearance Solid
Melting Point 130-135 °C
Storage and Handling Protocols
  • Inert Environment: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen, which can degrade phosphine ligands used in catalysis, and moisture, which can promote protodeboronation.[5][6]

  • Moisture Prevention: this compound is susceptible to moisture. Store in a cool, dry place, such as a desiccator, away from water and protic solvents.[6]

  • Incompatible Materials: Avoid storage with strong oxidizing agents and acids.[6]

Personal Protective Equipment (PPE) and Safety
  • General Precautions: Handle in accordance with good industrial hygiene and safety practices. While the specific toxicology has not been exhaustively investigated, boron compounds, in general, can cause irritation.

  • Eye and Skin Protection: Wear safety glasses with side-shields or goggles and chemical-resistant gloves (e.g., nitrile rubber) to prevent skin and eye contact.[7][8]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator is recommended.[6][7]

  • Spill Response: In case of a spill, avoid generating dust. Sweep or scoop the material into a properly labeled, sealed container for disposal. Ensure the area is well-ventilated.[7]

Core Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl halide/triflate. This reaction is one of the most powerful tools for synthesizing biaryl structures.[9][10]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12][13] Understanding this cycle is critical for optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[12][14][15]

  • Transmetalation: The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[16][17][18] This complex then transfers its organic group (the 6-bromo-2-fluoro-3-methoxyphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15][19]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Biaryl Product) aryl_halide Ar-X (Aryl Halide) boronic_acid R-B(OH)₂ (this compound) base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with a generic aryl bromide.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide coupling partner (1.0 mmol, 1.0 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1, 5 mL). To degas the solvent, bubble argon through it for 15-20 minutes prior to addition.[5]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow Diagram

Suzuki_Workflow start Start prep 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base) start->prep inert 2. Purge with Inert Gas (Evacuate/Backfill x3) prep->inert reagents 3. Add Catalyst & Ligand inert->reagents solvent 4. Add Degassed Solvent reagents->solvent react 5. Heat & Stir (e.g., 100 °C, 12h) solvent->react workup 6. Aqueous Work-up (Extraction & Drying) react->workup purify 7. Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

ComponentExampleMolar Ratio (equiv)Rationale
Aryl Halide 4-Bromoanisole1.0Limiting reagent. Reactivity: I > Br > OTf >> Cl.[5][10]
Boronic Acid This compound1.1 - 1.5A slight excess ensures complete consumption of the halide.
Catalyst Pd(OAc)₂ / Pd₂(dba)₃0.01 - 0.05 (1-5 mol%)Precatalyst that is reduced in situ to the active Pd(0) species.[11]
Ligand SPhos, XPhos, P(t-Bu)₃0.02 - 0.10 (2-10 mol%)Stabilizes Pd(0) and accelerates oxidative addition/reductive elimination. Bulky ligands are often required for challenging substrates.[11][20]
Base K₃PO₄, Cs₂CO₃, K₂CO₃2.0 - 3.0Activates the boronic acid for transmetalation. Choice affects yield and potential side reactions.[18]
Solvent Dioxane/H₂O, Toluene, THF-Solubilizes reagents; water often accelerates transmetalation. Must be degassed.[11]
Temperature 80 - 110 °C-Provides energy to overcome activation barriers, particularly for oxidative addition.

Core Application 2: Buchwald-Hartwig Amination

The bromine atom on the this compound scaffold serves as an excellent handle for C-N bond formation via the Buchwald-Hartwig amination. This allows for the synthesis of highly substituted anilines, which are prevalent motifs in pharmaceuticals.[21][22] The reaction couples the aryl bromide with a primary or secondary amine.[23][24]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is palladium-catalyzed and follows a related catalytic cycle.[25]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of the boronic acid reagent to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the strong base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[25]

Detailed Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic amine.

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under positive argon pressure, add the amine (1.2 mmol, 1.2 equiv), the anhydrous solvent (e.g., Toluene, 5 mL), and finally the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

  • Reaction Execution: Seal the tube tightly with a Teflon screw cap and place it in a preheated oil bath at 80-110 °C. Stir for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with saturated aqueous NH₄Cl, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

Experimental Workflow Diagram

Buchwald_Workflow start Start prep 1. Add Solids to Flask (Aryl Bromide, Catalyst, Ligand) start->prep inert 2. Purge with Inert Gas prep->inert liquids 3. Add Amine & Solvent inert->liquids base 4. Add Strong Base (e.g., NaOtBu) liquids->base react 5. Seal & Heat (e.g., 100 °C, 18h) base->react workup 6. Quench & Extract react->workup purify 7. Purify (Column Chromatography) workup->purify end End (Aryl Amine Product) purify->end

Caption: Step-by-step workflow for a Buchwald-Hartwig amination experiment.

Troubleshooting Guide

Even with robust protocols, cross-coupling reactions can be challenging. This guide addresses common issues and provides evidence-based solutions.

Table 3: Common Problems and Solutions in Cross-Coupling Reactions

ProblemPotential Cause(s)Recommended Solution(s)Reference
Low or No Yield - Inactive catalyst or degraded ligand.- Insufficiently inert atmosphere (O₂ deactivation).- Poor solubility of reagents.- Incorrect choice of base or solvent.- Use fresh, high-purity catalyst and ligand.- Ensure the reaction vessel is thoroughly purged with inert gas and maintained under positive pressure.- Screen alternative solvents or solvent mixtures (e.g., Toluene, DMF, 2-MeTHF) to improve solubility.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF) and optimize the reaction temperature.[5][26][27]
Protodeboronation - The boronic acid group is replaced by hydrogen.- Often caused by excess water, high temperatures, or an overly strong/nucleophilic base.- Use a milder base (e.g., KF, K₃PO₄).- If possible, use anhydrous conditions. If an aqueous base is needed, minimize the amount of water.- Lower the reaction temperature and monitor for longer reaction times.[5][28]
Homocoupling of Boronic Acid - Two molecules of the boronic acid couple to form a symmetrical biaryl.- Primarily caused by the presence of oxygen, which facilitates an alternative catalytic pathway.- Ensure the solvent is rigorously degassed before adding the catalyst.- Maintain a strict inert atmosphere throughout the entire reaction setup and execution.[28][29]
Incomplete Reaction - Steric hindrance from the ortho-substituents on the boronic acid or coupling partner.- Deactivation of the catalyst over time.- Switch to a more active catalyst system with bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate oxidative addition.- Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).- Increase the reaction temperature or time.[2][27]

References

Application Note: 6-Bromo-2-fluoro-3-methoxyphenylboronic acid as a Strategic Building Block for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The intricate architecture of modern therapeutic agents often relies on highly functionalized biaryl and heteroaryl scaffolds. These structures are crucial for establishing precise interactions with biological targets, such as the ATP-binding pocket of protein kinases.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of 6-bromo-2-fluoro-3-methoxyphenylboronic acid, a uniquely substituted building block, in the synthesis of complex bioactive molecules. We will explore the rationale behind its design, its application in palladium-catalyzed cross-coupling reactions, and provide a robust, validated protocol for its use.

The Strategic Value of the 6-Bromo-2-fluoro-3-methoxyphenyl Moiety

The selection of a building block in a medicinal chemistry campaign is a critical decision that profoundly impacts the properties of the final compound. This compound is not merely a passive scaffold component; its specific substitution pattern is designed to confer distinct advantages in terms of biological activity, metabolic stability, and synthetic versatility.

  • The Boronic Acid Handle: As a cornerstone of modern synthetic chemistry, the boronic acid group is the key functional moiety for engaging in Suzuki-Miyaura cross-coupling reactions.[2][3] This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and broad applicability, making it the most utilized C-C bond-forming reaction in medicinal chemistry.[4]

  • The Ortho-Fluoro Substituent: The fluorine atom at the 2-position, ortho to the boronic acid, is a strategic feature.

    • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of adjacent groups and influence the molecule's overall electronic profile. It can also enhance lipophilicity, which may improve membrane permeability.[5][6]

    • Metabolic Blocking: The replacement of a hydrogen atom with a metabolically robust fluorine atom can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life.[6]

    • Conformational Control & Binding Interactions: The steric presence of the ortho-fluoro group can influence the dihedral angle of the resulting biaryl bond, locking the molecule into a specific, and potentially more active, conformation. Furthermore, fluorine can act as a hydrogen bond acceptor, forming crucial interactions with protein residues in a target's active site.[7]

  • The Methoxy Group: Positioned meta to the boronic acid, the 3-methoxy group provides another layer of control over the molecule's properties. It can act as a hydrogen bond acceptor and fine-tune solubility and pharmacokinetic parameters. Its interplay with the adjacent fluoro group creates a unique electronic and steric environment.

  • The Bromo Handle: The bromine atom at the 6-position serves as a secondary, orthogonal reactive site. After the initial Suzuki-Miyaura coupling via the boronic acid, the bromo group remains available for subsequent cross-coupling reactions, allowing for the divergent synthesis of complex, highly decorated molecules from a common intermediate.[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide/triflate. The catalytic cycle is a well-understood process involving three key steps.[9][10][11][12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² Product RedElim->Product Boronate Ar²-B(OR)₂ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction. This procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Reaction: Coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a common kinase inhibitor core).

Workflow Overview

protocol_workflow start Assemble Reagents & Glassware setup Reaction Setup (Flask, Stir Bar, Septum) start->setup inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reagents Add Solids: - Pyrrolopyrimidine - Boronic Acid - Pd Catalyst - Base inert->reagents solvents Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvents reaction Heat to Reaction Temp (e.g., 90-100 °C) Monitor by TLC/LC-MS solvents->reaction workup Aqueous Workup (Dilute, Wash, Dry) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Experimental workflow for the Suzuki coupling protocol.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
This compound944128-90-5248.851.2299 mg
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine5600-72-6153.581.0154 mg
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0541 mg (5 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.213.0415 mg
1,4-Dioxane (anhydrous, degassed)123-91-188.11-8 mL
Water (deionized, degassed)7732-18-518.02-2 mL
Step-by-Step Methodology
  • Glassware Preparation: Ensure a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To the flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol), this compound (299 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with the septum. Evacuate the flask using a vacuum pump and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). A brief outgassing of the resulting slurry under vacuum may be beneficial.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-6 hours.

    • Causality Note: The use of a mixed solvent system like dioxane/water enhances the solubility of both the organic substrates and the inorganic base. Heating is necessary to overcome the activation energy for the oxidative addition and transmetalation steps.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50% ethyl acetate in hexanes. The starting aryl chloride should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) to elute the product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield the desired product, 4-(6-bromo-2-fluoro-3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. The expected yield should be in the range of 75-90%. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[14]

  • Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood. Boronic acids can be irritants; avoid inhalation of dust and skin contact.[15][16]

  • Solvents: 1,4-Dioxane is a flammable peroxide-former. Use from a freshly opened bottle or one that has been tested for peroxides.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to the choice of catalyst, base, and solvent. The provided protocol is a robust starting point, but optimization may be required for different substrates.

ParameterStandard ConditionAlternative Options & Rationale
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄: A classic, highly effective catalyst. May require slightly longer reaction times. Buchwald/Hartwig Ligands (e.g., SPhos, XPhos): For very challenging or sterically hindered couplings.
Base K₂CO₃ (Potassium Carbonate)K₃PO₄ (Potassium Phosphate): A stronger base, often effective for less reactive aryl chlorides.[13] Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, known for promoting difficult couplings.
Solvent System Dioxane / Water (4:1)DME / Water: Similar to dioxane but with a lower boiling point. Toluene / Water: Can be effective, especially with phosphate bases.
ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure solvents are properly degassed and the reaction is run under a positive pressure of N₂/Ar.
Formation of Homocoupled Byproduct Reaction temperature is too high; Catalyst degradation.Lower the reaction temperature. Use a more stable catalyst or add a phosphine ligand to stabilize the Pd(0) species.
Protodeborylation of Boronic Acid Presence of excess water or acid; Prolonged reaction time at high temp.Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic impurities. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of bioactive molecules. Its unique substitution pattern provides medicinal chemists with multiple handles to fine-tune the steric, electronic, and pharmacokinetic properties of their target compounds. The robust and versatile nature of the Suzuki-Miyaura cross-coupling reaction enables the efficient incorporation of this moiety into complex scaffolds, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Scalable Synthesis of Biaryl Scaffolds Utilizing 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science, the quest for novel molecular architectures with enhanced properties is relentless. Substituted biaryl moieties are a cornerstone of many active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these C-C bonds, lauded for its mild conditions and exceptional functional group tolerance.[1]

Within the vast arsenal of building blocks for this critical transformation, this compound has emerged as a strategic reagent. Its unique trifunctional substitution pattern—a bromine atom for coupling, and ortho-fluoro and meta-methoxy groups—imparts distinct electronic and steric properties that are invaluable for the synthesis of complex, sterically hindered biaryl compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of biaryls using this versatile building block, with a focus on the underlying principles that govern reaction optimization and scale-up.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application, particularly in a scalable context.

PropertyValueSource
Molecular Formula C₇H₇BBrFO₃N/A
Molecular Weight 248.84 g/mol N/A
Appearance Typically a white to off-white solidN/A
Melting Point 130-135 °CN/A
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is under inert gas at 2-8°C.[2][3][4][2][3][4]

Handling and Safety Precautions:

This compound, like other boronic acids, requires careful handling to ensure both operator safety and reagent integrity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities, respiratory protection may be necessary.[2][3][4][5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][5]

  • Work Environment: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[2][6]

  • Moisture Sensitivity: While many boronic acids are relatively stable, prolonged exposure to moisture can lead to decomposition. Store in a desiccated environment.

The Suzuki-Miyaura Coupling: Mechanistic Considerations for Scalable Synthesis

The Suzuki-Miyaura coupling is a three-step catalytic cycle involving a palladium catalyst. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reactions for large-scale production.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 Boronate [R²B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate Activates BoronicAcid R²B(OH)₂ BoronicAcid->Base R² = 6-Bromo-2-fluoro-3-methoxyphenyl RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic and steric nature of the substituents on this compound play a significant role:

  • Ortho-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, which can influence the rate of transmetalation.

  • Meta-Methoxy Substituent: The methoxy group is electron-donating through resonance. This electronic characteristic can impact the nucleophilicity of the boronic acid. In some cases, an ortho-methoxy group can have a beneficial chelation effect with the palladium center, influencing the reaction's selectivity.[7][8]

Scalable Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a 2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-amine derivative on a multi-gram scale.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
This compound248.841.2(To be calculated)
2-Bromoaniline derivative(Variable)1.0(To be calculated)
Palladium(II) Acetate (Pd(OAc)₂)224.500.01(To be calculated)
Buchwald Ligand (e.g., SPhos)410.510.02(To be calculated)
Potassium Phosphate (K₃PO₄), anhydrous212.273.0(To be calculated)
1,4-Dioxane--(To be calculated)
Deionized Water--(To be calculated)

Experimental Procedure:

  • Vessel Preparation: Ensure a suitable glass reactor is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reagent Charging: Under the nitrogen atmosphere, charge the reactor with the 2-bromoaniline derivative (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium phosphate (3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate, dry glovebox or under a strong nitrogen stream, weigh the Palladium(II) Acetate (0.01 equiv.) and SPhos (0.02 equiv.) and add them to the reactor.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the reactor. The solvent volume should be sufficient to ensure good stirring and heat transfer (typically aiming for a 0.5 M concentration of the limiting reagent).

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 80-100 °C. The optimal temperature may need to be determined empirically but this range is a good starting point for many Suzuki couplings.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or LC-MS. Take samples periodically (e.g., every 2 hours) to determine the consumption of the starting materials.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or toluene. Wash the organic layer with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: For scalable purification, flash column chromatography on silica gel is a common method. A gradient of heptane/ethyl acetate is often effective. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) may be a more efficient and economical purification strategy.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often highly effective for challenging Suzuki couplings, including those with sterically hindered or electron-rich substrates.[12]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in Suzuki-Miyaura reactions and is generally preferred over stronger bases like hydroxides which can promote side reactions.[13]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water is essential for the activation of the boronic acid by the base.[1]

  • Stoichiometry: A slight excess of the boronic acid is typically used to ensure complete consumption of the more valuable aryl halide.

Caption: A generalized workflow for the scalable Suzuki-Miyaura coupling.

Troubleshooting and Optimization for Scale-Up

Scaling up chemical reactions often presents challenges not observed at the lab scale. The following are key considerations for the Suzuki-Miyaura coupling of this compound:

Potential IssueRecommended Action(s)
Low Conversion - Increase reaction temperature. - Screen different palladium catalysts and ligands (e.g., other Buchwald ligands, N-heterocyclic carbenes). - Ensure the base is anhydrous and of high purity.
Formation of Homocoupled Byproducts - Rigorously exclude oxygen from the reaction. - Use a lower catalyst loading.
Protodeboronation of Boronic Acid - Use anhydrous solvents. - Consider using a milder base (e.g., K₂CO₃).
Difficult Purification - Optimize the recrystallization solvent system. - Consider a biphasic work-up to remove catalyst residues.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl structures. Its successful application in scalable Suzuki-Miyaura coupling reactions hinges on a solid understanding of the reaction mechanism and careful optimization of reaction parameters. The protocols and guidelines presented in this application note provide a robust starting point for researchers and process chemists to leverage the unique reactivity of this reagent in their synthetic endeavors, ultimately accelerating the development of novel pharmaceuticals and advanced materials.

References

Application Notes & Protocols: Strategic Derivatization of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery and materials science, the strategic selection of core molecular scaffolds is paramount to the successful generation of diverse and effective chemical libraries. 6-Bromo-2-fluoro-3-methoxyphenylboronic acid emerges as a scaffold of significant interest, possessing a unique convergence of functionalities that enable multi-vector derivatization. This trifunctional architecture—a nucleophilic boronic acid, an electrophilic aryl bromide, and an electronically influential methoxy group ortho to a fluorine atom—provides medicinal chemists and material scientists with a versatile platform for combinatorial exploration.

The strategic placement of the bromine atom and the boronic acid group allows for orthogonal, sequential, or one-pot cross-coupling reactions, primarily the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. This enables the systematic and controlled introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships (SAR). The presence of the fluoro and methoxy groups on the phenyl ring further modulates the electronic properties and conformational preferences of the resulting derivatives, which can be critical for tuning biological activity or material properties.

These application notes provide a comprehensive guide to the derivatization of this compound, offering detailed protocols and expert insights into its application for the synthesis of compound libraries. The methodologies outlined herein are designed to be robust and adaptable for both small-scale synthesis and high-throughput applications.

Core Derivatization Strategies and Mechanistic Insights

The derivatization of this compound can be strategically approached by leveraging the distinct reactivity of its two primary functional handles: the boronic acid and the aryl bromide.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the Boronic Acid Moiety

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the context of our scaffold, the boronic acid moiety serves as the nucleophilic partner for coupling with a variety of aryl, heteroaryl, or vinyl halides/triflates.

Causality of Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as protodeboronation.[2][3] For a sterically hindered and electronically complex substrate like this compound, a bulky, electron-rich phosphine ligand is often preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[1]

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl halide (1.1 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable ligand (e.g., SPhos, XPhos)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam coupling provides a powerful, copper-catalyzed method for the formation of C-N and C-O bonds from arylboronic acids.[4][5] This reaction is particularly advantageous for library synthesis due to its typically mild conditions and tolerance for atmospheric oxygen.[4]

Causality of Experimental Choices: The choice of copper source and ligand can significantly influence the reaction outcome. Copper(II) acetate is a commonly used and effective catalyst. The presence of a ligand, such as pyridine or a bidentate amine, can accelerate the reaction and improve yields. The reaction is believed to proceed through a Cu(III) intermediate, with the final C-N or C-O bond being formed via reductive elimination.[5]

Experimental Protocol 2: General Procedure for Chan-Lam N-Arylation

  • Materials:

    • This compound (1.0 equiv)

    • Amine or heterocycle (1.2 equiv)

    • Cu(OAc)₂ (1.0 equiv, or catalytic 0.1-0.2 equiv)

    • Pyridine (2.0 equiv) or other suitable ligand

    • Solvent: Dichloromethane (DCM) or Toluene

  • Procedure:

    • To a round-bottom flask, add this compound, the amine or heterocycle, and Cu(OAc)₂.

    • Add the solvent and pyridine.

    • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Derivatization of the Aryl Bromide

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides.[6][7] This reaction is complementary to the Chan-Lam coupling and allows for the derivatization of the bromine-substituted position of the scaffold.

Causality of Experimental Choices: Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination, particularly with sterically hindered or electron-rich aryl bromides.[6] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • A biaryl derivative from Protocol 1 (1.0 equiv)

    • Amine or heterocycle (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv) and a suitable ligand (e.g., BINAP, Xantphos)

    • Base: NaOtBu or Cs₂CO₃ (1.5-2.0 equiv)

    • Solvent: Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the biaryl bromide, palladium catalyst, ligand, and base.

    • Add the degassed solvent, followed by the amine.

    • Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Application in Library Synthesis: A Workflow for Diversity

The orthogonal reactivity of the boronic acid and the aryl bromide on the this compound scaffold is ideal for combinatorial library synthesis. A typical workflow involves a two-step diversification strategy.

Workflow for Two-Dimensional Library Synthesis:

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds is of paramount importance. These structural motifs are central to the design of novel therapeutics, agrochemicals, and functional organic materials.[1] 6-Bromo-2-fluoro-3-methoxyphenylboronic acid has emerged as a particularly valuable building block. Its unique substitution pattern—featuring a sterically demanding ortho-bromo group, an electron-withdrawing ortho-fluoro atom, and an adjacent methoxy group—offers a powerful handle for introducing highly functionalized phenyl rings into target molecules via the Suzuki-Miyaura cross-coupling reaction.

The fluorine substituent can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all desirable traits in drug candidates.[1] The methoxy group provides a site for potential further functionalization or can influence conformation and binding. This application note provides a comprehensive guide to the effective use of this compound in Suzuki-Miyaura coupling reactions with a variety of aryl halides, focusing on mechanistic understanding, protocol optimization, and practical applications.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, our phenylboronic acid) with an organohalide.[2] The catalytic cycle, fundamental to understanding and troubleshooting the reaction, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4] The choice of base is critical and can significantly impact the reaction rate and yield.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X(L_n) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Considerations with this compound

The structure of this boronic acid presents specific challenges that must be addressed for successful coupling:

  • Steric Hindrance: The ortho-fluoro and ortho-bromo substituents create significant steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium center during transmetalation. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the formation of a coordinatively unsaturated palladium complex that can accommodate the hindered coupling partners.[5][6][7]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the ipso-carbon, potentially slowing down the transmetalation step. A judicious choice of base is required to form a sufficiently reactive boronate species.

  • Potential for Protodeboronation: Under strongly basic conditions, boronic acids can undergo protodeboronation, where the C-B bond is cleaved by a proton source (like water in the solvent mixture), leading to the formation of an undesired arene byproduct. This is a particular concern with electron-deficient boronic acids.[8] The choice of base and careful control of reaction conditions are crucial to minimize this side reaction.

Optimized Protocols for Suzuki-Miyaura Coupling

The following protocols are designed as a starting point for the reaction of this compound with various aryl halides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Experimental Workflow

experimental_workflow start Start: Assemble Reagents reagents 1. Add aryl halide, boronic acid, base, and catalyst/ligand to a dry flask. start->reagents inert 2. Purge the flask with an inert gas (Argon or Nitrogen). reagents->inert solvent 3. Add degassed solvent(s). inert->solvent reaction 4. Heat the mixture with stirring for the specified time. solvent->reaction monitoring 5. Monitor reaction progress (TLC, GC-MS, or LC-MS). reaction->monitoring workup 6. Cool, dilute with organic solvent, and wash with water/brine. monitoring->workup purification 7. Dry, concentrate, and purify by column chromatography. workup->purification product End: Isolated Product purification->product

General experimental workflow for the Suzuki coupling reaction.
Protocol 1: Standard Conditions for Aryl Bromides and Iodides

This protocol is suitable for reactions with electron-rich, electron-neutral, and moderately electron-deficient aryl bromides and iodides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equiv) or K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

Protocol 2: Conditions for Challenging or Sterically Hindered Aryl Halides (including some Aryl Chlorides)

For less reactive aryl chlorides or sterically demanding aryl bromides, a more active catalyst system is required.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand: SPhos or XPhos (0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (3.0 mmol, 3.0 equiv) or Cs₂CO₃ (2.5 mmol, 2.5 equiv)

  • Solvent: Toluene (5 mL) or 1,4-Dioxane (5 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, adding the palladium pre-catalyst and ligand in place of the single-component catalyst.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Follow steps 5-8 from Protocol 1 for reaction monitoring, workup, and purification.

ParameterProtocol 1 (Standard)Protocol 2 (Challenging Substrates)Rationale
Aryl Halide Aryl Iodides, Aryl BromidesAryl Chlorides, Sterically Hindered HalidesAryl chlorides and hindered substrates require more active catalyst systems for efficient oxidative addition.[5]
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos or XPhosBulky, electron-rich phosphine ligands accelerate reductive elimination and stabilize the active Pd(0) species.[6][9]
Base K₂CO₃ or K₃PO₄K₃PO₄ or Cs₂CO₃Stronger bases like K₃PO₄ and Cs₂CO₃ are more effective at forming the boronate and can accelerate transmetalation, especially with hindered substrates.[10]
Boronic Acid 1.2 equivalents1.5 equivalentsA larger excess can help drive the reaction to completion, especially if competitive protodeboronation occurs.
Temperature 90-100 °C100-110 °CHigher temperatures are often needed to overcome the higher activation energy for coupling with less reactive halides.

Applications in Drug Discovery and Materials Science

The biaryl products synthesized using this compound are valuable intermediates for a range of applications:

  • Pharmaceuticals: Boronic acids are key components in the synthesis of numerous approved drugs and clinical candidates.[11][12] The resulting 2-fluoro-3-methoxyphenyl motif can be found in molecules targeting a wide array of biological targets, where the fluorine atom can improve metabolic stability and binding affinity. The remaining bromo-substituent on the newly formed biaryl provides a handle for subsequent cross-coupling reactions, allowing for the rapid generation of molecular complexity.

  • Agrochemicals: The principles of drug design, including the use of fluorinated aromatics to enhance efficacy, are directly applicable to the development of new pesticides and herbicides.

  • Organic Electronics: Biaryl compounds are the backbone of many organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific electronic properties imparted by the fluoro and methoxy substituents can be used to tune the optical and electronic characteristics of these materials.[13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a more active catalyst system (Protocol 2); Switch to a stronger base (K₃PO₄ or Cs₂CO₃); Increase the reaction temperature. Ensure solvents are properly degassed to prevent catalyst oxidation.
Significant Protodeboronation Base is too strong or reaction time is too long; Presence of excess water.Use a milder base (e.g., K₂CO₃ or KF); Reduce reaction time; Use anhydrous solvents if possible, or minimize the amount of water in the co-solvent system.
Formation of Homocoupled Products Oxygen contamination leading to oxidative homocoupling of the boronic acid.Ensure the reaction setup is thoroughly purged with an inert gas and that degassed solvents are used.
Stalled Reaction Ligand decomposition at high temperatures; Catalyst inhibition.Screen alternative, more robust ligands (e.g., NHC-based ligands); Ensure high purity of all reagents.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex, functionalized biaryl compounds. While its sterically hindered and electronically modulated nature presents certain challenges, these can be readily overcome through the rational selection of catalysts, ligands, and bases. The protocols and guidelines presented herein provide a robust framework for researchers to successfully employ this building block in their synthetic endeavors, accelerating the discovery and development of new molecules in medicine and materials science.

References

Application Notes and Protocols: Catalytic Systems for Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among the most powerful tools for forging these carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction's popularity stems from its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[2][4]

This guide focuses on the cross-coupling of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid , a substrate presenting specific and interesting challenges. The presence of substituents ortho to both the bromine and the boronic acid moieties introduces significant steric hindrance. Furthermore, the electronic effects of the fluorine and methoxy groups modulate the reactivity of the aromatic ring. Successfully coupling this substrate requires a carefully optimized catalytic system.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying mechanistic principles, providing the rationale for selecting specific catalysts, ligands, bases, and solvents to overcome the challenges posed by sterically demanding substrates.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle proceeds through three fundamental steps, all orchestrated by a palladium catalyst.[2][5][6] The active catalyst is a Pd(0) species, which is either introduced directly or generated in situ from a more stable Pd(II) precatalyst.[1]

  • Oxidative Addition : The cycle begins with the insertion of the coordinatively unsaturated Pd(0) catalyst into the carbon-halogen bond (e.g., C-Br) of the electrophile. This step forms a new, square-planar Pd(II) intermediate.[1][5]

  • Transmetalation : This is often the rate-determining step and is where the base plays its crucial role.[7] The base activates the organoboronic acid, forming a more nucleophilic boronate "ate" complex.[4][8][9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic partners, now bound to the palladium center, couple and are expelled from the coordination sphere. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'-B(OR)3]⁻ PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ (Boronate Complex) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->PdII_Aryl Enters Cycle caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Optimizing Sterically Hindered Couplings

The success of coupling this compound hinges on the judicious selection of each reaction component. The steric bulk near the reactive sites necessitates a catalytic system that can overcome these spatial constraints.

Palladium Precatalyst and Ligand: A Critical Partnership

While simple catalysts like Pd(PPh₃)₄ can be effective for unhindered substrates, sterically demanding couplings require more sophisticated systems. The choice of ligand is paramount.[7]

  • Palladium Source : Common Pd(II) precatalysts like Pd(OAc)₂ or Pd(II) precatalysts like Pd₂(dba)₃ are robust and reliable starting points. They are reduced in situ to the active Pd(0) species.

  • Ligand Selection : For substrates with ortho-substituents, bulky and electron-rich monophosphine ligands are the gold standard.[10][11][12]

    • Why Bulky? Sterically large ligands promote the formation of a monoligated Pd(0)L species, which is highly reactive in the oxidative addition step. The bulk also facilitates the final reductive elimination step.[13][14]

    • Why Electron-Rich? High electron density on the phosphorus atom increases the electron density on the palladium center, which accelerates the rate of oxidative addition into the C-Br bond.[15]

    • Recommended Ligands : The biarylphosphine class of ligands, such as SPhos , XPhos , and RuPhos , are exceptionally effective for these challenging transformations.[11][14][16]

The Role of the Base: Activating the Nucleophile

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[4][17] The choice of base can dramatically impact yield and reaction rate.

  • Mechanism of Action : The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species, which readily transfers its aryl group to the palladium center.[8][9]

  • Common Choices :

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Widely used, effective, and economical. Cesium carbonate is more soluble in organic solvents and can be advantageous.

    • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is often the base of choice for B-alkyl Suzuki couplings and can be highly effective for hindered aryl couplings.[18] It often requires aqueous conditions to be effective.

    • Hydroxides (NaOH, KOH) : Strong bases that can be effective but may promote side reactions if the substrate has base-sensitive functional groups.[17]

    • Fluorides (KF, CsF) : Fluoride ions are believed to play a unique role in activating boronic acids and can be effective under specific conditions.[17]

Solvent Systems: More Than Just a Medium

The solvent system must solubilize the reactants and the catalyst while also influencing the reaction mechanism.[19][20][21] For Suzuki couplings, a mixture of an organic solvent and water is frequently employed.

  • Function : The organic solvent (e.g., dioxane, THF, toluene) dissolves the organic starting materials and the catalyst complex. The aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[22][23]

  • Polarity : The polarity of the solvent can influence the rates of the catalytic cycle steps. Some polar aprotic solvents like DMF or acetonitrile can favor different reaction pathways, though they can also lead to catalyst deactivation in some systems.[24]

  • Recommended Systems : A mixture of 1,4-Dioxane/Water or Toluene/Water is a robust and common starting point for general Suzuki-Miyaura couplings. Anhydrous conditions using a soluble organic base can also be effective, particularly for preventing protodeboronation of sensitive heteroaryl boronic esters.[25]

Recommended Catalytic Systems and Starting Conditions

The following table summarizes recommended starting conditions for the cross-coupling of this compound with a generic aryl bromide (Ar-Br). Optimization will likely be required for specific substrates.

ComponentCondition A (General Purpose)Condition B (For Hindered Substrates)Rationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (1-2 mol%)G3 precatalysts are air-stable and highly active.[26]
Ligand SPhos (2-4 mol%)XPhos (2-4 mol%)Bulky, electron-rich biarylphosphine ligands are essential for hindered couplings.[11][14]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₃PO₄ is often superior for challenging couplings.[18]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Choice of solvent can impact solubility and reaction kinetics.[19][20]
Temperature 80-100 °C90-110 °CHigher temperatures are often needed to overcome the activation energy for hindered substrates.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow and Protocols

Adherence to proper laboratory technique, particularly maintaining an inert atmosphere, is crucial for reproducibility and success.

Experimental_Workflow start Start: Prepare Reaction Vessel step1 Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst/Ligand start->step1 step2 Seal Vessel and Purge with Inert Gas (N₂/Ar) (3x Vacuum/Backfill) step1->step2 step3 Add Degassed Solvents via Syringe step2->step3 step4 Heat Reaction Mixture to Desired Temperature with Stirring step3->step4 step5 Monitor Reaction Progress (TLC, LC-MS) step4->step5 step6 Cool to Room Temperature step5->step6 Reaction Complete step7 Work-up: Aqueous Extraction step6->step7 step8 Purification: Column Chromatography step7->step8 end End: Isolated Product step8->end caption Fig 2: General Experimental Workflow.

Fig 2: General Experimental Workflow.
General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 5:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.5 equiv), and the palladium precatalyst (2 mol%).

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Using a syringe, add the degassed solvent mixture to the vessel. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction : Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Work-up : Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (decomposed).Ensure a strictly inert atmosphere; use fresh catalyst/ligands.
Insufficient temperature.Increase reaction temperature in 10 °C increments.
Inappropriate base/solvent combination.Screen alternative bases (e.g., Cs₂CO₃) and solvent systems.[26]
Protodeboronation Presence of excess water/protons.Use anhydrous conditions or a different base; increase coupling partner equivalency.
(Boronic acid decomposes)Reaction is too slow.Use a more active catalyst system (different ligand) to accelerate the desired coupling.[27]
Homocoupling Oxygen contamination.Thoroughly degas solvents and maintain a robust inert atmosphere.
(Aryl-Aryl or Boronic-Boronic)Catalyst decomposition to Pd black.Use a more robust ligand or lower the reaction temperature.
Starting Material Remains Poor solubility of reactants.Try a different solvent system (e.g., DMF, DME). Be aware this can change reactivity.[24]
Steric hindrance is too great.Switch to a more active, bulkier ligand (e.g., t-BuBrettPhos); increase catalyst loading.

Alternative Catalytic Approaches: Copper-Catalyzed Couplings

While palladium is the dominant metal for Suzuki-Miyaura reactions, copper-catalyzed systems have emerged as a viable alternative for certain cross-coupling reactions, particularly for forming C-N, C-O, and C-S bonds with arylboronic acids (Chan-Evans-Lam coupling).[28][29][30] These reactions often proceed under mild conditions and can be complementary to palladium-catalyzed methods. For C-C bond formation, copper-catalyzed variants exist but are less general than their palladium counterparts, often requiring more specific substrates.[31]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically hindered and electronically nuanced substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your synthetic endeavors.

Understanding the Challenges

This compound presents a unique set of challenges in Suzuki-Miyaura coupling reactions. The substituents on the boronic acid play a significant role in its reactivity. The presence of ortho-substituents, in this case, a bromo and a fluoro group, introduces considerable steric hindrance around the boron center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.[1][2][3][4]

Furthermore, the electronic properties of the substituents—the electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating methoxy group—create a complex electronic environment that can influence both the oxidative addition and transmetalation steps.[5][6] Electron-donating groups generally enhance the rate of transmetalation, while electron-withdrawing groups can have a more complex effect.[5][6]

Core Challenges at a Glance:
  • Steric Hindrance: The ortho-bromo and fluoro groups create a crowded environment around the boronic acid moiety, making it difficult for the palladium complex to approach and for the subsequent transmetalation to occur efficiently.[1][2][3][4][7]

  • Electronic Effects: The interplay of electron-withdrawing (F, Br) and electron-donating (OMe) groups can affect the nucleophilicity of the boronic acid and the stability of the organopalladium intermediates.[5][6]

  • Protodeboronation: Like many boronic acids, this substrate can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[8][9]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yield is a common issue with sterically demanding substrates.[4] The initial points of investigation should be the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature. Steric hindrance can significantly slow down key steps in the catalytic cycle.[4][7]

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands is crucial to facilitate both oxidative addition and the subsequent challenging transmetalation step.[8][10] These ligands promote the formation of a monoligated palladium species, which is less sterically hindered.

  • Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[11][12] For hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8][11]

  • Solvent System: The solvent affects the solubility of the base and other reagents.[13][14] A combination of an organic solvent like dioxane or THF with a small amount of water can be beneficial, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[8][13][15]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often a result of oxygen contamination in the reaction mixture, which can lead to catalyst decomposition and side reactions.[16]

  • Rigorous Degassing: Ensure that your solvents are thoroughly degassed before use and that the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[8][16] Purging the reaction mixture with an inert gas for 15-30 minutes before heating is a critical step.[15][16]

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.[8]

Q3: My boronic acid appears to be decomposing during the reaction, leading to protodeboronation. What are the best strategies to prevent this?

A3: Protodeboronation is a known decomposition pathway for boronic acids, particularly under basic conditions.[8][9]

  • Milder Bases: If you suspect protodeboronation, consider switching to a milder base such as potassium fluoride (KF).[8]

  • Protecting the Boronic Acid: A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[8][9] These derivatives are more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.[9][17]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[8][18]

  • Lower Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help minimize decomposition.[8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Ineffective Catalyst/Ligand: The catalyst system is not active enough to overcome the steric hindrance.[4] 2. Inappropriate Base: The base is too weak to efficiently form the boronate species.[8][11] 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier.[8]1. Screen Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider N-heterocyclic carbene (NHC) ligands.[8][10] Use a pre-formed Pd(0) catalyst or a reliable Pd(II) precatalyst.[8] 2. Use Stronger Bases: Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility.[8][11] 3. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for decomposition.[8][16]
Significant Byproduct Formation (e.g., Protodeboronation) 1. Harsh Basic Conditions: The base is too strong or the presence of water is promoting the loss of the boronic acid group.[8][9] 2. Elevated Temperature: High temperatures can accelerate the rate of protodeboronation.[8]1. Use Milder Bases: Try KF or consider a base-free protocol if applicable.[8] 2. Protect the Boronic Acid: Convert the boronic acid to its corresponding pinacol ester (BPin) or trifluoroborate salt.[8][9] 3. Lower Temperature: Optimize for the lowest effective temperature.
Reaction Stalls/Incomplete Conversion 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. 2. Poor Reagent Solubility: One or more components may not be fully dissolved in the solvent system.1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary for challenging substrates. 2. Optimize Solvent System: Screen different solvent mixtures. For example, a mixture of toluene, ethanol, and water can sometimes improve solubility and reaction rates.[15][19] Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if you have a biphasic system.[20]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point and should be optimized for your specific coupling partner.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.2 M)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-30 minutes.[16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.[16]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by an appropriate technique such as TLC, LC-MS, or GC-MS.[5][18][21][22][23]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5][8][16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]

Protocol for Conversion of Boronic Acid to Pinacol Ester

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the boronic acid and pinacol in the anhydrous solvent.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap to remove water. Alternatively, add molecular sieves.

  • Monitoring: Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with this compound check_catalyst Is the catalyst system appropriate for a hindered substrate? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) and Pd(0) source. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (K3PO4, Cs2CO3). check_base->change_base No check_temp Is the temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-110 °C). check_temp->increase_temp No check_decomposition Is protodeboronation occurring? check_temp->check_decomposition Yes increase_temp->check_decomposition protect_boronic Convert to pinacol ester or trifluoroborate salt. check_decomposition->protect_boronic Yes success Optimized Yield check_decomposition->success No protect_boronic->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 6-Bromo-2-fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable compounds. Our focus is on providing practical, field-proven insights rooted in solid scientific principles to ensure the successful isolation of your target molecules.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of products from reactions, such as Suzuki-Miyaura cross-coupling, involving this compound.

Issue 1: Presence of Unreacted this compound in the Purified Product

Probable Cause:

  • Incomplete Reaction: The cross-coupling reaction may not have gone to completion.

  • Hydrolysis of Boronic Acid: Boronic acids can be challenging to separate from polar products due to their similar polarities.[1]

  • Boronic Acid Adsorption: Arylboronic acids can sometimes adhere to silica gel during chromatography, leading to co-elution with the product.

Solution Strategy:

  • Aqueous Workup with a Basic Wash: After the reaction, a common workup procedure involves extraction with an organic solvent. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate or a dilute sodium hydroxide solution) can help remove unreacted boronic acid by converting it to its more water-soluble boronate salt.[2]

  • Formation of a Diethanolamine Adduct: Unreacted boronic acid can be selectively removed from the crude product by forming a crystalline adduct with diethanolamine. This adduct is often insoluble in common organic solvents and can be filtered off. The desired product remains in the filtrate.

  • Optimized Chromatography:

    • Solvent System Modification: Employ a more polar solvent system during flash column chromatography to ensure the boronic acid remains on the baseline while the less polar product elutes.

    • Use of Triethylamine: Adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can help to mitigate the streaking of the boronic acid on the silica gel by neutralizing acidic sites.

Issue 2: Contamination with Homocoupled Biaryl Product of this compound

Probable Cause:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura couplings.[3]

  • Catalyst Decomposition: Decomposition of the palladium catalyst can sometimes lead to side reactions, including homocoupling.

  • Excess Boronic Acid: A significant excess of the boronic acid can increase the likelihood of homocoupling.[4]

Solution Strategy:

  • Thorough Degassing: Before adding the palladium catalyst, ensure the reaction mixture and solvent are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]

  • Careful Control of Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.

  • Purification by Recrystallization: Homocoupled products often have different solubility profiles compared to the desired cross-coupled product. Recrystallization from a suitable solvent system can be a highly effective method for separation. Experiment with solvent pairs like ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.

  • Preparative HPLC: For challenging separations where recrystallization and standard column chromatography are ineffective, preparative high-performance liquid chromatography (HPLC) can provide high-purity material.

Issue 3: Identification of a Protodeboronated Byproduct (1-Bromo-3-fluoro-2-methoxybenzene)

Probable Cause:

  • Protodeboronation: This is a well-known side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This can be promoted by acidic or basic conditions, elevated temperatures, and the presence of water.[4]

Solution Strategy:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can act as a proton source.[4]

  • Choice of Base: A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be less prone to inducing protodeboronation compared to stronger bases like sodium hydroxide.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction can significantly reduce the incidence of protodeboronation.[4]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[4]

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove residual palladium catalyst from my final product?

A1: Residual palladium can often be removed by:

  • Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can remove a significant portion of the heterogeneous palladium species.

  • Aqueous Workup with Thiol Scavengers: Washing the organic extract with an aqueous solution containing a thiol-containing scavenger can complex with the palladium, facilitating its removal into the aqueous phase.

  • Charcoal Treatment: Stirring the crude product in a solution with activated charcoal can adsorb the palladium catalyst. Subsequent filtration will provide a cleaner solution. Be aware that this can sometimes lead to loss of the desired product.

Q2: My Suzuki-Miyaura reaction with this compound is sluggish. What can I do?

A2: Sluggish reactions can be due to several factors:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For sterically hindered or electronically deactivated substrates, more advanced phosphine ligands (e.g., SPhos, XPhos) may be necessary.

  • Base and Solvent: The choice of base and solvent system is crucial. A common and effective combination is a carbonate base (like K₂CO₃ or Cs₂CO₃) in a solvent mixture such as 1,4-dioxane/water or toluene/ethanol/water.[5]

  • Temperature: Increasing the reaction temperature can often improve the reaction rate. However, be mindful of potential side reactions like protodeboronation at higher temperatures.

Q3: What is the best general approach for purifying a solid product from a Suzuki reaction with this boronic acid?

A3: For a solid product, a multi-step approach is often most effective:

  • Aqueous Workup: Perform a standard aqueous workup to remove inorganic salts and water-soluble impurities.

  • Crude Product Isolation: Concentrate the organic phase to obtain the crude solid.

  • Recrystallization: Attempt recrystallization from a range of solvents to obtain a highly pure crystalline product. This is often the most efficient method for removing structurally similar impurities.

  • Flash Chromatography (if necessary): If recrystallization is unsuccessful or does not provide the desired purity, purify the material by flash column chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reaction Mixtures
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Water.

    • Saturated aqueous sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography of Biaryl Products
  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and load the powder onto the top of the column.

  • Elution: Start with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC). For biaryl compounds with fluoro and methoxy substituents, gradients of ethyl acetate in hexanes are often effective.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

PurificationWorkflow cluster_purification Purification Strategy crude Crude Reaction Mixture workup Aqueous Workup (Basic Wash) crude->workup 1. Quench & Dilute crude_product Crude Organic Product workup->crude_product 2. Extract & Dry chromatography Flash Column Chromatography crude_product->chromatography If mixture or oil recrystallization Recrystallization crude_product->recrystallization If solid pure_oil Purified Product (Oil/Solid) chromatography->pure_oil pure_solid Purified Crystalline Product recrystallization->pure_solid

Caption: Decision workflow for the purification of Suzuki-Miyaura reaction products.

References

Common side reactions with 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS No. 871126-17-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The two most prevalent side reactions are protodeboronation and homocoupling . Protodeboronation results in the replacement of the boronic acid group with a hydrogen atom, yielding 1-bromo-3-fluoro-2-methoxybenzene. Homocoupling leads to the formation of a symmetrical biaryl, 2,2'-difluoro-3,3'-dimethoxy-6,6'-dibromobiphenyl, from the dimerization of two molecules of the boronic acid.[3] These side reactions consume the starting material, reduce the yield of the desired product, and complicate purification.[3]

Q2: What factors promote protodeboronation of this boronic acid?

A2: Protodeboronation can be promoted by several factors, including the presence of acidic or basic conditions and elevated temperatures.[4][5][6] The electron-donating methoxy group on the aromatic ring can increase the susceptibility to protodeboronation.[4] The mechanism can vary, but it generally involves the cleavage of the carbon-boron bond and its replacement by a proton from the reaction medium.[7][8]

Q3: My Suzuki-Miyaura reaction with this compound is showing significant amounts of a homocoupled byproduct. What is causing this?

A3: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily caused by two factors: the presence of oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3] Additionally, some Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product.[3][9]

Q4: How can I minimize the formation of these side products?

A4: To minimize protodeboronation, it is crucial to carefully control the reaction pH and temperature. Using milder bases and the lowest effective temperature can be beneficial. For homocoupling, rigorous degassing of all solvents and the reaction mixture is critical to remove dissolved oxygen.[3] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique.[3] Using a Pd(0) catalyst or a precatalyst that rapidly converts to Pd(0) can also reduce homocoupling.

Q5: Is this compound stable during storage?

A5: Like many heteroarylboronic acids, this compound can be susceptible to degradation over time, especially if exposed to moisture and air, which can lead to protodeboronation.[10] It is recommended to store the compound under an inert atmosphere, in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C is advisable.[11]

Troubleshooting Guides

Problem 1: Low Yield of Desired Cross-Coupled Product and Presence of Protodeboronated Byproduct

Symptoms:

  • LC-MS or GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of 1-bromo-3-fluoro-2-methoxybenzene.

  • The yield of the target biaryl product is lower than expected.

Possible Causes & Solutions:

Possible CauseProposed Solution
Excessive Acidity or Basicity The C-B bond is susceptible to cleavage under harsh pH conditions.[4][6] Optimize the base used in your Suzuki-Miyaura coupling. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
High Reaction Temperature Elevated temperatures can accelerate the rate of protodeboronation.[12] Attempt the reaction at a lower temperature. It may require a longer reaction time, but it can significantly reduce the extent of this side reaction.
Presence of Protic Solvents Protic solvents, especially water, can be a source of protons for the protodeboronation reaction.[7] While some water is often necessary for the Suzuki-Miyaura coupling, using an excessive amount can be detrimental. Try reducing the amount of water in your solvent system or using anhydrous solvents with a phase-transfer catalyst if applicable.
Problem 2: Significant Formation of Homocoupled Byproduct

Symptoms:

  • A major byproduct is observed with a mass corresponding to the dimer of this compound.

  • Purification is challenging due to the structural similarity between the desired product and the homocoupled byproduct.[3]

Possible Causes & Solutions:

Possible CauseProposed Solution
Presence of Dissolved Oxygen Oxygen can facilitate the oxidative addition of the boronic acid to the palladium center, leading to homocoupling.[3] Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (Ar or N₂) through the solvent for 15-30 minutes or by performing several freeze-pump-thaw cycles.[3]
Inappropriate Palladium Catalyst or Ligand The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[9] Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst with a ligand that promotes rapid reduction to Pd(0) (e.g., bulky, electron-rich phosphine ligands like SPhos).[9]
Slow Transmetalation Step If the transmetalation of the boronic acid to the palladium center is slow, it can provide a larger window for side reactions to occur. Ensure your base is effective in activating the boronic acid for transmetalation. The choice of base can be critical in the Suzuki-Miyaura reaction.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize side reactions.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Sparge the reaction mixture with argon or nitrogen for another 10 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Protocol 2: Aqueous Workup and Purification

A general procedure for the workup and purification of the reaction mixture from Protocol 1.

Procedure:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.[14] The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a common starting point.[15]

Visualizing Reaction Pathways

Suzuki_Miyaura_Cycle cluster_side_reactions Side Reactions Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Pd(0)Ln Pd(0)Ln Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Protodeboronation Protodeboronation Ar'B(OH)2->Protodeboronation H+ Homocoupling Homocoupling Ar'B(OH)2->Homocoupling Pd(II), O2 Ar'-H Ar'-H Protodeboronation->Ar'-H Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar'

References

Technical Support Center: Improving Yield in 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered and electronically complex building block. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

Low yields in Suzuki-Miyaura couplings involving this substrate are common and often multifactorial. The substitution pattern of this compound—with substituents ortho to both the bromine and the boronic acid—presents significant steric hindrance. Additionally, the electronic properties of the substituents can influence the reactivity of the boronic acid.

Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]

    • Recommendation: Employ a more active catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium precursor like Pd(OAc)₂ or a pre-formed palladacycle (e.g., XPhos Pd G3) are often more effective.[2][3] These bulky, electron-rich ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][4]

  • Base Selection: The base plays a crucial role in the transmetalation step, but an inappropriate choice can lead to decomposition of the boronic acid (protodeboronation).[3][5]

    • Recommendation: A moderately strong, non-nucleophilic base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful choices.[3][6] These bases are effective at promoting the formation of the reactive boronate species without causing significant degradation of the starting material. For highly sensitive substrates, milder bases like potassium fluoride (KF) can be considered.[3]

  • Solvent System: The solvent must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases (if applicable).

    • Recommendation: A mixture of an organic solvent and water is often beneficial. Common choices include dioxane/water, THF/water, or toluene/water.[7][8] The water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[3] Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.[5]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Recommendation: While higher temperatures can sometimes promote side reactions, they are often necessary to overcome the activation energy for sterically hindered substrates.[3] A typical starting point is 80-110 °C. Monitor the reaction for decomposition at elevated temperatures.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered arylboronic acids under basic conditions.[3][9][10]

Here are strategies to mitigate this issue:

  • Use Milder Bases: As mentioned above, switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF can significantly reduce the rate of protodeboronation.[3]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can protect it from premature decomposition.[3][11] These derivatives are generally more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.[11]

  • Anhydrous Conditions: For extremely sensitive substrates, employing strictly anhydrous conditions can be beneficial.[3] This involves using dry solvents and bases like potassium trimethylsilanolate (TMSOK).[3]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the decomposition pathway relative to the desired cross-coupling.[2][12]

Q3: The reaction seems to stall, and I'm left with unreacted starting materials. What could be the cause?

A stalled reaction often points to catalyst deactivation or an inefficient catalytic cycle.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen.[5] Ensure rigorous degassing of your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to the active Pd(0) form.[3]

  • Inefficient Oxidative Addition: The steric hindrance and electronic nature of your aryl halide partner can slow down the oxidative addition step.[3] Using bulky, electron-rich ligands can help to facilitate this step.[2][4]

  • Poor Transmetalation: This step is often the rate-limiting step. Ensure your base is adequately activating the boronic acid. The choice of solvent can also play a role here.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (1-3 mol%)Highly active for sterically hindered substrates.[2]
Ligand (Included in precatalyst)Bulky, electron-rich biarylphosphine.[2]
Base K₃PO₄ (2-3 equiv.)Effective for transmetalation with minimal protodeboronation.[6]
Solvent Dioxane/H₂O (10:1)Good solubility for reagents, water aids base activity.[7][8]
Temperature 80-110 °COvercomes activation energy for hindered substrates.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.[5]

Visualizing the Process

Troubleshooting Workflow

G start Low Yield or No Reaction catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst Initial Check base Assess Base Choice (Strength & Solubility) catalyst->base If using active catalyst success Improved Yield catalyst->success Switch to Buchwald System conditions Check Reaction Conditions (Temperature & Solvent) base->conditions If base is appropriate base->success Use K3PO4 or Cs2CO3 side_reactions Investigate Side Reactions (Protodeboronation) conditions->side_reactions If conditions are standard conditions->success Increase Temperature side_reactions->catalyst Re-optimize side_reactions->success Use Milder Base / Protect Boronic Acid

Caption: A decision tree for troubleshooting low-yield reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 + Base PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.[13]

References

Technical Support Center: Stability of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile reagent. Here, we will address common questions and challenges related to its stability under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: Like many arylboronic acids, the primary stability concerns for this compound are its susceptibility to two main degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This undesired side reaction can be influenced by factors such as pH, temperature, and the presence of certain catalysts.[1]

  • Oxidation: The boronic acid group can be oxidized, typically to a hydroxyl group, forming a phenol. This can be promoted by atmospheric oxygen, oxidizing agents, or even under physiological conditions.[2][3]

The substitution pattern of this compound, with both electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups, creates a unique electronic environment that influences its stability.

Q2: How do the substituents on this compound affect its stability?

A2: The electronic and steric nature of the substituents plays a crucial role:

  • 2-Fluoro and 6-Bromo (ortho- and meta- to Boron): These electron-withdrawing groups increase the Lewis acidity of the boron atom. While this can be beneficial for certain reactions, it also makes the boronic acid more susceptible to protodeboronation, especially under basic conditions.[4]

  • 3-Methoxy (para- to Fluoro, meta- to Bromo): The electron-donating methoxy group can partially mitigate the electron-withdrawing effects of the halogens. However, its position may also influence the potential for O-chelation to a metal center in cross-coupling reactions, which could affect reaction rates and selectivity.[5][6]

The interplay of these substituents results in a moderately electron-deficient arylboronic acid that requires careful handling and optimized reaction conditions to minimize degradation.

Q3: What are the optimal storage and handling conditions for this compound?

A3: To ensure the longevity and reactivity of your this compound, we recommend the following storage and handling procedures:

ConditionRecommendationRationale
Temperature Store at 2-8 °C.Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis.
Light Store in a dark, light-resistant container.Protects the compound from potential light-induced degradation.
Handling Handle quickly in the open air and minimize exposure to moisture.Boronic acids can be hygroscopic, and absorbed water can facilitate decomposition.

For long-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[3]

Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

This section addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Scientific Rationale
Catalyst Inactivity * Ensure your palladium catalyst and ligand are fresh and active. * Consider using a pre-catalyst that is more resistant to deactivation.The efficiency of the catalytic cycle is paramount. Deactivated catalysts will halt the reaction.
Protodeboronation of the Boronic Acid * Use anhydrous solvents and degas the reaction mixture thoroughly. * Optimize the base: consider weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. * Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable and acts as a slow-release source of the boronic acid.[7]Excess water and strong bases can accelerate the undesired protodeboronation of the boronic acid, consuming your starting material.[7]
Slow Oxidative Addition * If coupling with an electron-rich aryl halide, a more electron-rich ligand on the palladium catalyst may be required to facilitate oxidative addition.The electronic nature of the coupling partner can significantly affect the rate-determining step of the catalytic cycle.
Steric Hindrance * The ortho-fluoro group may introduce some steric hindrance. Using a bulkier, electron-rich ligand can sometimes overcome this.Steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation.
Issue 2: Significant Formation of Protodeboronated Byproduct

The formation of 1-bromo-3-fluoro-2-methoxybenzene as a byproduct is a clear indication of protodeboronation.

Protodeboronation Boronic_Acid This compound Byproduct 1-Bromo-3-fluoro-2-methoxybenzene Boronic_Acid->Byproduct Protodeboronation Boric_Acid B(OH)₃ Boronic_Acid->Boric_Acid Proton_Source Proton Source (e.g., H₂O, alcohol) Proton_Source->Byproduct Stability_Factors cluster_molecule This compound cluster_conditions Reaction Conditions cluster_outcomes Stability Outcomes Molecule Substituent Effects EWGs Electron-Withdrawing Groups (Br, F) - Increase Lewis Acidity - Enhance Protodeboronation Risk Molecule->EWGs EDG Electron-Donating Group (OMe) - Partially Mitigates EWG Effects Molecule->EDG Stability Overall Stability Molecule->Stability Conditions Key Parameters pH pH / Base - High pH can accelerate protodeboronation Conditions->pH Temp Temperature - Higher temps can increase degradation rates Conditions->Temp Atmosphere Atmosphere - Oxygen promotes oxidation Conditions->Atmosphere Conditions->Stability Protodeboronation Protodeboronation Stability->Protodeboronation Oxidation Oxidation Stability->Oxidation Desired_Reaction Successful Reaction Stability->Desired_Reaction

References

Technical Support Center: Reaction Monitoring for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving 6-bromo-2-fluoro-3-methoxyphenylboronic acid, particularly the widely used Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges and provide practical, field-proven solutions for effective reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Introduction: The Importance of Real-Time Reaction Monitoring

In the synthesis of complex molecules, particularly within drug discovery and development, precise reaction monitoring is critical. For Suzuki-Miyaura couplings involving reagents like this compound, tracking the consumption of starting materials and the formation of the desired product in real-time prevents the formation of impurities, optimizes reaction times, and ultimately ensures higher yields and purity. TLC offers a rapid, cost-effective qualitative assessment at the bench, while LCMS provides quantitative data and mass confirmation, making them a powerful combination for robust reaction analysis.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for a quick "snapshot" of the reaction's progress. It allows for the simultaneous visualization of the starting materials, the product, and any major byproducts based on their differential polarity.

Experimental Protocol: Setting Up Your TLC
  • Plate Preparation : Use silica gel 60 F254 plates. To ensure reproducibility, pre-activate the plate by heating it at 100°C for 10-15 minutes to remove adsorbed water.[1]

  • Spotting :

    • Dissolve a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

    • On the baseline of the TLC plate, spot the following:

      • Lane 1 (Reference) : Your aryl halide starting material.

      • Lane 2 (Co-spot) : A mixture of the reference (Lane 1) and the reaction mixture (Lane 3).

      • Lane 3 (Reaction Mixture) : The crude reaction aliquot.

    • Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.[2]

  • Development :

    • Prepare a suitable mobile phase (see table below).

    • Place the developing solvent in a TLC chamber with a lid and a piece of filter paper to ensure chamber saturation.

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization :

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under UV light (254 nm). Aromatic compounds, such as your starting materials and product, should be UV-active.[1][3]

    • For more specific or sensitive detection, use a chemical stain (see troubleshooting section).

Data Interpretation: What Your TLC is Telling You

The progress of the reaction is determined by comparing the spots in the reaction mixture lane to the reference lane.

  • Starting Material (Aryl Halide) : This spot should diminish in intensity as the reaction proceeds.

  • Product : A new spot, typically with a different Rf value than the starting materials, will appear and intensify over time. In a typical Suzuki coupling, the biaryl product is less polar than the boronic acid starting material and often has a higher Rf value.

  • Boronic Acid : this compound is a polar compound and will likely have a low Rf value, possibly remaining near the baseline. Its disappearance is a key indicator of reaction progression.

  • Co-spot Lane : This lane is crucial for confirming the identity of the starting material spot in your reaction mixture. If the spots from the reference and the reaction mixture align perfectly, it confirms the presence of unreacted starting material.[4]

TLC Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Spots are streaking. 1. Sample is too concentrated. 2. The chosen solvent system is not optimal. 3. The compound is unstable on silica gel (acidic).[4]1. Dilute your sample before spotting. 2. Try a different solvent system with varying polarity. 3. Add a small amount of a basic solvent like triethylamine (0.1-1%) to the eluent.
All spots remain at the baseline (low Rf). The mobile phase is not polar enough to move the compounds up the plate.[5]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
All spots are at the solvent front (high Rf). The mobile phase is too polar, causing all compounds to travel with it.[5]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Spots are too close together (poor separation). The polarity of the solvent system is not optimized for your specific compounds.Try a different solvent system. A common starting point is a 3:1 hexane:ethyl acetate mixture; adjust the ratio to achieve better separation.[6] Consider trying other solvent systems like dichloromethane/methanol for more polar compounds.
Boronic acid spot is not visible or faint. 1. Boronic acids can be difficult to visualize under UV light. 2. The boronic acid has been consumed in the reaction.1. Use a specific stain for boronic acids. A highly effective method is to dip the plate in a 1 mM solution of alizarin in acetone. Boronic acids will appear as bright yellow fluorescent spots under 366 nm UV light.[7][8] 2. This is the desired outcome for a complete reaction. Confirm the formation of the product.
Multiple unexpected spots appear. This could indicate the formation of byproducts such as homocoupled boronic acid or dehalogenated starting material.[9]Note the presence of these spots. If they are significant, this may indicate issues with your reaction conditions (e.g., presence of oxygen, incorrect base).
Recommended TLC Mobile Phase Systems
Compound Type Recommended Mobile Phase Expected Rf Range
Aryl Halides & Biaryl ProductsHexane/Ethyl Acetate (e.g., 4:1 to 2:1)0.3 - 0.7
Boronic AcidsDichloromethane/Methanol (e.g., 9:1) or more polar Hexane/EtOAc systems0.1 - 0.3

Part 2: Liquid Chromatography-Mass Spectrometry (LCMS) Monitoring

LCMS is a powerful tool for quantitative analysis, providing confirmation of the molecular weight of your product and allowing you to track the percentage conversion of your starting materials over time.

Experimental Protocol: LCMS Sample Preparation and Analysis
  • Sample Preparation :

    • At various time points, take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., 1 mL of methanol).

    • Further dilute the sample with a solvent compatible with your LCMS system, typically a 1:1 mixture of methanol and water with 0.1% formic acid for positive ion mode or 0.1% ammonia for negative ion mode.[4] This high dilution is crucial to avoid contaminating the instrument.

  • LC Method :

    • Column : A standard C18 reversed-phase column is generally suitable.

    • Mobile Phase : A gradient of water and acetonitrile (or methanol), often with 0.1% formic acid, is a good starting point.

    • Flow Rate : Typically 0.3-0.5 mL/min for analytical HPLC.

  • MS Method :

    • Ionization Mode : Electrospray Ionization (ESI) is most common. It is advisable to run in both positive and negative ion modes initially to determine which provides a better signal for your compounds. Boronic acids can often be detected effectively in negative ion mode.[10]

    • Data Acquisition : Monitor the expected m/z values for your starting materials and product.

Data Interpretation: Decoding Your LCMS Results

The primary outputs from an LCMS analysis are the chromatogram (signal intensity vs. retention time) and the mass spectrum for each chromatographic peak.

  • Chromatogram : Look for the disappearance of peaks corresponding to your starting materials and the appearance of a new peak for your product.

  • Mass Spectrum : Confirm the identity of each peak by examining its mass spectrum. Look for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Also, be aware of common adducts.[11]

Compound Expected [M+H]⁺ (m/z) Expected [M-H]⁻ (m/z) Common Adducts (Positive Mode)
This compound249.98/251.98 (Br isotopes)247.96/249.96 (Br isotopes)[M+Na]⁺, [M+K]⁺, [M+NH₄]⁺
Example Product: 2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-2-ol233.08231.07[M+Na]⁺, [M+K]⁺, [M+NH₄]⁺

Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

LCMS Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No or weak signal for the compound of interest. 1. Incorrect ionization mode (positive vs. negative). 2. The compound is not ionizing well under the current conditions. 3. The sample is too dilute or too concentrated (ion suppression).[12]1. Switch between positive and negative ESI modes. 2. Adjust the mobile phase modifier (e.g., switch from formic acid to ammonium formate). 3. Prepare a dilution series of your sample to find the optimal concentration.
Broad or tailing peaks. 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the column material.1. Flush the column with a strong solvent or replace it. 2. Ensure your final sample dilution is in a solvent similar in composition to the initial mobile phase. 3. Add a small amount of a competing agent to the mobile phase (e.g., a different acid or base).
Multiple peaks for a single compound. This is often due to the formation of different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺ all appearing at the same retention time).[11]This is common. Identify the most abundant and consistent adduct for quantification. To reduce sodium and potassium adducts, use high-purity solvents and fresh mobile phases.
Retention time shifts between runs. 1. Inadequate column equilibration. 2. Changes in mobile phase composition (e.g., evaporation). 3. Fluctuations in column temperature.[13]1. Ensure the column is fully equilibrated with the initial mobile phase before each injection. 2. Prepare fresh mobile phases daily. 3. Use a column oven to maintain a consistent temperature.
High background noise. Contamination from the sample, solvent, or system.[13]Run a blank (injecting only the mobile phase) to identify the source of the contamination. Clean the ion source if necessary.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction is not proceeding. The TLC shows only starting materials. What should I check first?

A1: For Suzuki couplings, especially with electron-rich systems, several factors are critical. First, ensure your reaction is under a completely inert atmosphere (nitrogen or argon) as oxygen can deactivate the palladium catalyst and lead to homocoupling of the boronic acid.[8] Second, verify the quality and activity of your palladium catalyst and the choice of base. Stronger bases like K₃PO₄ are often effective for challenging couplings.[7] Finally, ensure your solvents are properly degassed.

Q2: I see a new spot on my TLC, but my starting aryl bromide is still present. What does this mean?

A2: This indicates an incomplete reaction. You may need to increase the reaction time, temperature, or check the stoichiometry of your reagents. It's also possible that one of your reagents is degrading. This compound, being electron-rich, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen).[8]

Q3: My LCMS shows a peak with the correct mass for my product, but the peak is very broad. Can I trust this data?

Q4: How can I be sure which peak in my LCMS corresponds to which compound?

A4: The best practice is to inject standards of your starting materials separately to confirm their retention times and mass spectra. This will give you confidence in identifying the peaks in your reaction mixture.

Q5: The mass I am seeing in the MS does not correspond to [M+H]⁺ or [M-H]⁻. What could it be?

A5: You are likely observing an adduct. Common adducts in positive ESI mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). In negative mode, you might see formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) adducts if these are present in your mobile phase.[11] Use an adduct calculator to check for these possibilities.

Visual Workflow Diagrams

TLC Monitoring Workflow

Caption: Workflow for TLC reaction monitoring.

LCMS Monitoring Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LCMS Analysis cluster_data_review Data Interpretation A 1. Take Reaction Aliquot B 2. Quench Reaction A->B C 3. Dilute for Analysis B->C D 4. Inject Sample onto LCMS C->D E 5. Acquire Chromatogram & Mass Spectra D->E F 6. Identify Peaks by Retention Time & Mass E->F G 7. Quantify Peak Areas (Conversion %) F->G H 8. Decision Point G->H

Caption: Workflow for LCMS reaction monitoring.

References

Effect of base and solvent on 6-Bromo-2-fluoro-3-methoxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Here, we address common experimental challenges, provide in-depth explanations for the underlying chemical principles, and offer validated protocols to ensure the success of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A1: Low reactivity in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors related to the choice of base and solvent. The electronic and steric properties of this compound—specifically the ortho-fluoro and methoxy groups—introduce unique challenges.[1][2]

  • Inefficient Transmetalation: The key step of transferring the aryl group from boron to the palladium catalyst can be slow. This is often due to an inappropriate choice of base, which fails to efficiently generate the reactive boronate species.[3][4]

  • Steric Hindrance: The substituents on the boronic acid can sterically hinder the approach of the palladium complex, slowing down the reaction.[5]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and consumption of the starting material.[6][7] This is particularly prevalent with electron-rich or sterically hindered boronic acids, especially under basic conditions.[8][9]

  • Catalyst Deactivation: The choice of solvent can impact catalyst stability and activity. Some solvents may not effectively stabilize the active palladium species.[10][11]

Q2: How do I choose the right base for my reaction?

A2: The base is a critical component in the Suzuki-Miyaura reaction, as it facilitates the formation of the more nucleophilic "ate" complex (boronate), which is essential for transmetalation.[4] The optimal base depends on the specific coupling partners and reaction conditions.

  • Weak vs. Strong Bases: Weaker bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally preferred as they are less likely to promote side reactions like protodeboronation.[4][12] Stronger bases such as hydroxides (NaOH, KOH) can sometimes lead to higher yields but also increase the risk of undesired side reactions.[4]

  • Solubility: The solubility of the base in the chosen solvent is crucial for its effectiveness. For instance, K₃PO₄ is often used in ethereal solvents like dioxane or THF.[5]

  • Substrate Sensitivity: If your coupling partner is sensitive to strong bases, using a milder base like KF is a good alternative.[13]

Q3: What is the role of the solvent, and how do I select the best one?

A3: The solvent plays multiple roles in the Suzuki-Miyaura reaction: it dissolves the reactants, stabilizes the catalytic species, and can influence the reaction pathway.[10][11]

  • Polar Aprotic Solvents: Solvents like dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[14][15] They are effective at dissolving a wide range of organic and inorganic reagents.[10]

  • Toluene: This less polar solvent is also frequently employed, often in combination with a phase-transfer catalyst if an aqueous base is used.[14]

  • Water: The addition of a small amount of water to the reaction mixture is often beneficial. It can help to dissolve the base and is believed to facilitate the transmetalation step.[15] However, excessive water can promote protodeboronation.

  • Solvent Effects on Selectivity: In some cases, the choice of solvent can influence the chemoselectivity of the reaction, particularly with substrates that have multiple reactive sites.[11][16]

Q4: I'm observing a significant amount of a byproduct that appears to be the protodeboronated starting material. How can I minimize this?

A4: Protodeboronation is a common side reaction that competes with the desired cross-coupling.[7] To minimize it:

  • Use a Milder Base: As mentioned, stronger bases can accelerate protodeboronation. Switching to a weaker base like K₂CO₃ or K₃PO₄ can be effective.[8]

  • Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents and reagents can help.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[9][17] These esters can often be used directly in the coupling reaction.[18]

  • Potassium Trifluoroborates: Converting the boronic acid to a potassium trifluoroborate salt is another effective strategy to prevent protodeboronation. These salts are more stable and release the boronic acid slowly under the reaction conditions.[19][20][21]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Ineffective Base 1. Switch to a stronger, non-nucleophilic base: If using a carbonate, try switching to K₃PO₄.[5] 2. Ensure base solubility: If using an inorganic base in an organic solvent, consider adding a small amount of water or a phase-transfer catalyst.
Inappropriate Solvent 1. Try a different solvent system: If using THF, consider switching to dioxane or toluene, which can be run at higher temperatures. 2. Add a co-solvent: A mixture of solvents, such as toluene/water or dioxane/water, can sometimes improve results.[14]
Catalyst Inactivity 1. Increase catalyst loading: While typically 1-5 mol% is used, increasing it to 5-10 mol% may be necessary for challenging substrates. 2. Use a more active catalyst: Consider using a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are effective for sterically hindered substrates.[5]
Protodeboronation 1. Use a milder base: Switch from a hydroxide or alkoxide to a carbonate or phosphate. 2. Protect the boronic acid: Convert the boronic acid to a pinacol ester or a potassium trifluoroborate salt.[9][21]
Problem: Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Steps
Oxygen in the Reaction 1. Thoroughly degas all solvents and reagents: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. 2. Maintain an inert atmosphere: Ensure the reaction is run under a positive pressure of an inert gas.
High Catalyst Loading 1. Reduce the amount of palladium catalyst: While higher loading can improve conversion, it can also lead to more side reactions.

III. Experimental Protocols & Methodologies

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimizing your reaction.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the this compound, aryl halide, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low or No Product CheckBase Is the base appropriate? Start->CheckBase CheckSolvent Is the solvent optimal? CheckBase->CheckSolvent Yes ChangeBase Try a different base (e.g., K₃PO₄) CheckBase->ChangeBase No CheckCatalyst Is the catalyst active? CheckSolvent->CheckCatalyst Yes ChangeSolvent Try a different solvent (e.g., Dioxane, Toluene) CheckSolvent->ChangeSolvent No CheckSideReaction Is protodeboronation occurring? CheckCatalyst->CheckSideReaction Yes ChangeCatalyst Use a more active catalyst (e.g., with Buchwald ligands) CheckCatalyst->ChangeCatalyst No ProtectBoronicAcid Protect the boronic acid (e.g., as a pinacol ester) CheckSideReaction->ProtectBoronicAcid Yes Success Successful Reaction CheckSideReaction->Success No ChangeBase->Start ChangeSolvent->Start ChangeCatalyst->Start ProtectBoronicAcid->Start

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

IV. References

  • Suzuki reaction. In: Wikipedia. --INVALID-LINK--

  • C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. --INVALID-LINK--

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. --INVALID-LINK--

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. --INVALID-LINK--

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

  • The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. (2025, October 11). Tejle Chemicals. --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem. --INVALID-LINK--

  • West, T. H., Nocera, G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. --INVALID-LINK--

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. --INVALID-LINK--

  • Protodeboronation. In: Wikipedia. --INVALID-LINK--

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. --INVALID-LINK--

  • 2-Fluoro-3-methoxyphenylboronic acid. Chem-Impex. --INVALID-LINK--

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.

  • Enhancing Pharmaceutical Synthesis with 2-Fluoro-3-methoxyphenylboronic Acid. (2025, November 7). Tejle Chemicals. --INVALID-LINK--

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. --INVALID-LINK--

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. --INVALID-LINK--

  • Senczyna, B., Tyman-Szram, B., & Rychlewska, U. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Senczyna, B., Tyman-Szram, B., & Rychlewska, U. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. --INVALID-LINK--

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health.

  • 2-Fluoro-3-methoxyphenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals. --INVALID-LINK--

  • This compound. VSNCHEM. --INVALID-LINK--

  • (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid. Acros Pharmatech. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • 2-Fluoro-3-bromo-6-methoxyphenylboronic acid. BLD Pharm. --INVALID-LINK--

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--

  • 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. CymitQuimica. --INVALID-LINK--

  • (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. BLDpharm. --INVALID-LINK--

References

Technical Support Center: Catalyst Deactivation in 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura couplings, specifically focusing on the challenges associated with 6-Bromo-2-fluoro-3-methoxyphenylboronic acid . This polysubstituted boronic acid, with its unique electronic and steric profile, presents a fascinating yet often challenging case for achieving high-yield, reproducible results. Catalyst deactivation is a primary failure mode in these reactions, and this guide provides in-depth troubleshooting strategies and answers to frequently encountered questions.

Introduction: The Challenge of a Polysubstituted Boronic Acid

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, but its success is highly dependent on the stability and reactivity of the boronic acid and the catalytic system.[1] The substrate in focus, this compound, possesses a combination of substituents that can significantly impact the reaction outcome:

  • An Ortho-Fluoro Substituent: The high electronegativity of fluorine acts as an electron-withdrawing group, which can influence the transmetalation step.[2]

  • An Ortho-Methoxy Substituent: This electron-donating group can increase the electron density of the aromatic ring. In some cases, the oxygen atom of a methoxy group can coordinate with the palladium center, potentially altering the geometry and reactivity of the catalytic complex.[3]

  • Steric Hindrance: The presence of two ortho-substituents creates significant steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle, such as transmetalation.[4]

These competing electronic and steric effects make catalyst selection and reaction optimization a non-trivial task. This guide will dissect the common failure modes and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving very low to no yield. What are the most likely initial culprits?

A1: With this particular substrate, low yield is often traced back to two primary issues: rapid protodeboronation of the boronic acid and inefficient catalyst turnover due to steric hindrance. Start by rigorously ensuring your reaction is under an inert atmosphere, as oxygen can degrade the catalyst. Then, consider the stability of your boronic acid under the chosen basic conditions.

Q2: I am observing a significant amount of a side product that appears to be 2-fluoro-3-methoxyanisole (the protodeboronated starting material). How can I prevent this?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) under basic conditions.[5] To mitigate this:

  • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄ or CsF.

  • Consider Boronic Esters: Converting the boronic acid to its pinacol ester derivative can significantly enhance its stability.

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Try using anhydrous solvents and reagents.

Q3: I see a black precipitate forming in my reaction flask. What is it and what does it mean?

A3: The black precipitate is likely palladium black, which is catalytically inactive palladium metal. Its formation is a clear sign of catalyst deactivation and decomposition. This can be caused by:

  • High Temperatures: Excessive heat can cause the palladium nanoparticles to agglomerate.

  • Inadequate Ligand Protection: The ligand may not be sufficiently bulky or electron-rich to stabilize the palladium center throughout the catalytic cycle.

  • Oxygen Contamination: Exposure to air can lead to the oxidation of the active Pd(0) catalyst.

Q4: Can I use a standard catalyst like Pd(PPh₃)₄ for this coupling?

A4: While Pd(PPh₃)₄ is a versatile catalyst, it is often not robust enough for challenging substrates like this compound. The steric hindrance and electronic properties of this boronic acid typically require more specialized catalyst systems, particularly those with bulky, electron-rich phosphine ligands.[4]

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting failed or low-yielding reactions involving this compound.

Problem 1: Low to No Product Formation

Potential Cause 1.1: Inefficient Oxidative Addition

  • Explanation: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered aryl halides.

  • Suggested Solutions:

    • Switch to a More Active Pre-catalyst: Utilize modern pre-catalysts like Buchwald's G3 or G4 palladacycles, which are designed for challenging couplings.

    • Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are essential for promoting oxidative addition with difficult substrates.[4] These ligands stabilize the monoligated palladium species that are crucial for the catalytic cycle.

Potential Cause 1.2: Protodeboronation of the Boronic Acid

  • Explanation: As mentioned in the FAQs, the electron-rich nature of the 2-fluoro-3-methoxyphenyl ring system can make the boronic acid susceptible to protodeboronation, especially under strongly basic conditions.

  • Suggested Solutions:

    • Base Optimization: Screen a panel of milder bases. A table comparing common bases is provided below.

    • Use of Boronic Esters: The pinacol ester of this compound will be more stable.

    • Slow Addition of Base: In some cases, the slow addition of the base via a syringe pump can maintain a low instantaneous concentration, thus minimizing protodeboronation.

Potential Cause 1.3: Catalyst Inhibition by Lewis Basic Heteroatoms

  • Explanation: The oxygen atom of the methoxy group can act as a Lewis base and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6]

  • Suggested Solutions:

    • Use of Additives: The addition of a Lewis acid, such as trimethyl borate, can sometimes mitigate catalyst poisoning by coordinating to the Lewis basic site on the substrate.[6]

    • Ligand Choice: Highly bulky ligands can create a steric shield around the palladium center, preventing inhibitory coordination from the substrate.

Problem 2: Reaction Stalls Before Completion

Potential Cause 2.1: Catalyst Decomposition

  • Explanation: The catalytic species may not be stable enough for the duration of the reaction at the required temperature, leading to the formation of palladium black.

  • Suggested Solutions:

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

    • More Robust Ligand: Switch to a more sterically demanding and electron-rich ligand that can better stabilize the palladium catalyst.

    • Check Reagent Purity: Impurities in solvents or starting materials can sometimes act as catalyst poisons.

Potential Cause 2.2: Base Deactivation

  • Explanation: In some systems, particularly with super-stoichiometric amounts of strong bases, the base itself can contribute to catalyst deactivation over time.[6]

  • Suggested Solutions:

    • Stoichiometry of Base: Carefully control the stoichiometry of the base. Using slightly more than the theoretical amount is often sufficient.

    • Base Screening: As mentioned previously, screening different bases is crucial.

Data Presentation: Comparison of Reaction Parameters

Parameter Standard Conditions Recommended for this compound Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃XPhos Pd G3, SPhos Pd G2Pre-catalysts are more efficient at generating the active Pd(0) species.[4]
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhosBulky, electron-rich ligands are necessary to overcome steric hindrance and stabilize the catalyst.[4]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, CsFMilder bases reduce the risk of protodeboronation.[5]
Solvent Toluene, Dioxane, DMFDioxane/H₂O, 2-MeTHF/H₂OAprotic polar solvents are generally effective. The addition of water can be beneficial but should be optimized.
Temperature 80-110 °C60-100 °CLower temperatures may be necessary to prevent catalyst decomposition and protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Ester of this compound
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent such as toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: Once the reaction is complete (as monitored by TLC or NMR), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OR)₂ Base PdII_aryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Common Catalyst Deactivation Pathways

Deactivation_Pathways Active_Catalyst Active Pd(0)L₂ Oxidation Oxidation Active_Catalyst->Oxidation O₂ Aggregation Aggregation Active_Catalyst->Aggregation High Temp. Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Impurities/Temp. Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII Pd_Black Palladium Black Aggregation->Pd_Black Inactive_Complex Inactive Pd Complex Ligand_Degradation->Inactive_Complex

Caption: Major pathways leading to palladium catalyst deactivation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Protodeboronation Analyze for Protodeboronation Check_Inert->Check_Protodeboronation Optimize_Base Optimize Base (K₃PO₄, CsF) Check_Protodeboronation->Optimize_Base Protodeboronation Observed Check_Catalyst Evaluate Catalyst System Check_Protodeboronation->Check_Catalyst No Protodeboronation Use_Ester Use Boronic Ester Optimize_Base->Use_Ester Use_Ester->Check_Catalyst Optimize_Ligand Use Bulky Ligand (XPhos, SPhos) Check_Catalyst->Optimize_Ligand Optimize_Precatalyst Use Modern Pre-catalyst (G3/G4 Palladacycle) Optimize_Ligand->Optimize_Precatalyst Success Improved Yield Optimize_Precatalyst->Success

Caption: A systematic workflow for troubleshooting difficult couplings.

References

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid, a substituted phenylboronic acid of interest in medicinal chemistry and organic synthesis.

Given the current absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound, this guide will present a detailed ab initio prediction of its spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related analogs. We will dissect the expected chemical shifts and coupling patterns, providing a robust framework for researchers who may synthesize or encounter this compound.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The molecular structure of this compound dictates the expected features of its ¹H NMR spectrum. The molecule possesses two aromatic protons and a methoxy group, each with a unique electronic environment that will be reflected in their chemical shifts and coupling patterns.

Molecular Structure and Numbering

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup acquire_1d Acquire 1D ¹H Spectrum instrument_setup->acquire_1d d2o_exchange D₂O Exchange (Optional) acquire_1d->d2o_exchange ft Fourier Transform d2o_exchange->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate assign Assign Signals & Analyze Couplings integrate->assign

A Senior Application Scientist's Guide to the 13C NMR Analysis of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Molecular Complexity with 13C NMR

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a sophisticated building block, presenting a unique analytical challenge due to its polysubstituted aromatic ring featuring a halogen, a methoxy group, a fluorine atom, and a boronic acid moiety. Each substituent imparts distinct electronic and steric effects, making 13C Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for unambiguous characterization.

This guide provides an in-depth comparison of theoretical prediction versus experimental analysis of the 13C NMR spectrum for this compound. We will explore the causal effects of each substituent on the chemical shifts, present a robust experimental protocol for data acquisition, and compare the empirical prediction method with modern computational approaches, thereby offering a comprehensive framework for researchers.

Part 1: Theoretical Prediction and Structural Insights

Before any experimental work, a theoretical prediction of the 13C NMR spectrum serves as a critical roadmap. This is achieved by understanding the substituent chemical shift (SCS) effects, where the chemical shift of benzene (δ ≈ 128.5 ppm) is used as a baseline and the incremental effects of each substituent are added.[1][2]

The substituents on our target molecule are:

  • -Br (Bromo): An electron-withdrawing group via induction but a weak deactivator overall. It has a notable "heavy atom effect" that can influence the chemical shift of the directly attached carbon.[3]

  • -F (Fluoro): Highly electronegative, exerting a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect. It will cause significant C-F spin-spin coupling.

  • -OCH3 (Methoxy): A strong electron-donating group through resonance, which shields the ortho and para positions.

  • -B(OH)2 (Boronic acid): Generally considered a weak electron-withdrawing group. The carbon directly attached to boron (the ipso-carbon) can be challenging to observe due to the quadrupolar nature of the 11B nucleus, which can lead to signal broadening.[4][5]

Below is the structure of this compound, with the aromatic carbons numbered for analysis.

Caption: Structure of this compound with carbon numbering.

Predicted 13C NMR Chemical Shifts

To predict the chemical shifts, we employ additivity rules, which, while useful, may not fully account for steric hindrance or complex electronic interactions in polysubstituted systems.[6] The table below outlines the predicted shifts based on established SCS values.

Carbon AtomSubstituent Effects ConsideredPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C1ipso-B(OH)₂, ortho-F, para-Br, meta-OCH₃125 - 135 (potentially broad)Doublet (²JCF)
C2ipso-F, ortho-B(OH)₂, ortho-OCH₃155 - 165Doublet (¹JCF)
C3ipso-OCH₃, ortho-F, para-Br145 - 155Doublet (²JCF)
C4ortho-OCH₃, meta-F, meta-Br115 - 125Doublet (³JCF)
C5ortho-Br, meta-OCH₃, para-F120 - 130Doublet (³JCF)
C6ipso-Br, ortho-B(OH)₂, meta-F110 - 120Doublet (²JCF)
C7 (-OCH₃)Methoxy carbon55 - 65Singlet

Disclaimer: No publicly available experimental 13C NMR spectrum for this compound could be located in standard databases like the Spectral Database for Organic Compounds (SDBS)[7][8] or NMRShiftDB[9] during the literature survey for this guide. The following sections will therefore compare the theoretical predictions with data from structurally similar compounds and outline the definitive procedure to acquire such data.

Part 2: Comparison with Alternative Methods and Related Compounds

Given the absence of direct experimental data, we turn to two alternatives: comparison with structurally related molecules and the use of more powerful predictive tools.

Comparison with Structurally Similar Compounds
  • 2-Methoxyphenylboronic acid: For this simpler analog, the ipso-carbon (C-B) appears around 118 ppm, while the C-OCH₃ is observed near 159 ppm. The methoxy carbon itself resonates at approximately 55 ppm.[10] This supports our predicted ranges for C3 and C7.

  • Fluorinated Phenylboronic Acids: Studies on fluorinated phenylboronic acids show that the carbon directly bonded to fluorine (C-F) typically resonates far downfield, often >160 ppm, with a large one-bond C-F coupling constant (¹JCF) of around 250 Hz.[11][12] This strongly supports our prediction for C2.

  • Brominated Benzenes: The carbon attached to bromine (C-Br) usually appears around 122 ppm in bromobenzene. In our more complex system, this value is modulated by other substituents, aligning with our 110-120 ppm prediction for C6.

Alternative Predictive Method: Density Functional Theory (DFT)

While additivity rules provide a valuable first estimate, they often fail in highly crowded or electronically complex molecules. A superior alternative is the use of computational chemistry, specifically DFT calculations, to predict NMR chemical shifts.[13]

Modern DFT methods can compute NMR shielding tensors with high accuracy by modeling the molecule's electronic structure, accounting for both steric and electronic effects that simple additivity rules ignore.[14] A comparison between additivity-based prediction, DFT calculations, and experimental data represents the gold standard in structural elucidation.

Part 3: Experimental Protocol for 13C NMR Data Acquisition

This section provides a self-validating protocol for acquiring a high-quality, unambiguous 13C NMR spectrum. The causality behind each step is explained to ensure scientific rigor.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for boronic acids as it is polar and can disrupt intermolecular hydrogen bonding that may cause signal broadening.[15][16]

    • Concentration: Prepare a solution of approximately 20-30 mg of this compound in 0.6-0.7 mL of solvent. This concentration is a balance between achieving good signal-to-noise in a reasonable time and avoiding solubility issues.

    • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrument Setup and Calibration:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and sensitivity.

    • Tuning and Shimming: Ensure the probe is correctly tuned to the ¹³C frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lineshapes.

  • Data Acquisition:

    • Experiment: Start with a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This removes ¹H-¹³C coupling, simplifying the spectrum to singlets (or doublets due to C-F coupling in this case).

    • Key Parameters:

      • Spectral Width: Set to a range of 0-220 ppm to ensure all carbon signals, including any potential downfield signals, are captured.

      • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

      • Relaxation Delay (D1): Use a delay of 2-5 seconds. Quaternary carbons and the C-B carbon often have long relaxation times; a sufficient delay is crucial for their quantitative observation.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Spectral Processing and Analysis:

    • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration and peak picking.

    • Peak Assignment: Assign the peaks based on the predicted chemical shifts, C-F coupling patterns, and expected signal intensities (quaternary carbons are often weaker).

Workflow for Complete Structural Verification

The following workflow illustrates a robust process for analyzing the target molecule, incorporating both predictive and experimental stages.

Analytical_Workflow cluster_pred Prediction Phase cluster_exp Experimental Phase cluster_val Validation Phase pred_add Predict Spectrum (Additivity Rules) pred_dft Predict Spectrum (DFT Calculation) pred_add->pred_dft For higher accuracy compare Compare Predicted vs. Experimental Data pred_dft->compare protocol Execute Acquisition Protocol process Process & Analyze Spectrum protocol->process process->compare assign Final Peak Assignment compare->assign

Caption: A comprehensive workflow for the 13C NMR analysis and structural verification.

Conclusion

The 13C NMR analysis of this compound is a multifaceted task that benefits immensely from a structured approach combining theoretical prediction with meticulous experimental work. While empirical additivity rules provide a solid foundation for initial spectral interpretation, the complexity of this molecule underscores the value of advanced computational methods like DFT for more accurate predictions. The provided experimental protocol offers a reliable pathway to obtain high-quality data, enabling researchers to confidently confirm the structure of this and other similarly complex molecules, thereby accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a sophisticated building block in modern organic synthesis. Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it a compound of significant interest to researchers in pharmaceutical and materials science.[1][2] Accurate and robust analytical characterization is therefore not merely a procedural step but a cornerstone of successful synthesis and application. The inherent reactivity of the boronic acid moiety, coupled with the presence of halogen substituents, presents unique challenges and opportunities for mass spectrometric analysis.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare MS with orthogonal analytical techniques, and provide field-proven protocols to empower researchers to generate high-quality, reliable data.

The Analytical Challenge: Understanding the Analyte

Before delving into methodologies, it is crucial to understand the physicochemical properties of this compound (C₇H₇BBrFO₃, Monoisotopic Mass: 247.9656 Da ) that influence its behavior in a mass spectrometer.

  • Boronic Acid Dehydration: Boronic acids are notoriously prone to dehydration, forming cyclic anhydride trimers known as boroxines. This process can occur in solution or within the heated zones of an MS source, complicating spectral interpretation by introducing a high-mass species (M-3H₂O)₃.

  • Isotopic Complexity: The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), results in a characteristic M/M+2 isotopic pattern. This signature is a powerful diagnostic tool for confirming the presence of bromine in an ion.

  • Polarity and Ionization: The molecule possesses both polar (boronic acid, methoxy) and nonpolar (aromatic ring) characteristics, influencing the choice of solvent systems and ionization techniques.

  • Reactivity: As a key reagent in Suzuki coupling, its reactivity must be managed during analysis to prevent unintended on-column or in-source reactions.[1]

Part 1: A Comparative Guide to Ionization Techniques

The first and most critical step in MS analysis is the conversion of the neutral analyte into a gas-phase ion. The choice of ionization source dictates the type of information obtained, from molecular weight confirmation to structural elucidation. Electrospray ionization (ESI) is often the preferred method for organic boron compounds due to its soft nature.[3][4]

Technique Principle Pros for this Analyte Cons for this Analyte Best For
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to solvent evaporation and ion formation.[5]Soft Ionization: Minimizes fragmentation, preserving the molecular ion.[5] Well-suited for LC-MS coupling.[5]Can be susceptible to matrix effects and in-source boroxine formation.Routine molecular weight confirmation, purity analysis via LC-MS, and targeted fragmentation studies (MS/MS).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, and these reagent ions then ionize the analyte via chemical reactions.[6]Less susceptible to matrix effects than ESI. Can ionize less polar compounds.More energetic than ESI, may induce some in-source fragmentation or dehydration.Analysis of complex mixtures where matrix suppression is a concern.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization.[6][7]Tolerant of salts and buffers. Good for high-throughput screening.Requires matrix selection and can be less reproducible for quantification. Less common for small molecules like this.High-throughput analysis of reaction arrays or library screening.
Expert Rationale: Why ESI is the Workhorse Technique

For this compound, ESI stands out as the primary technique. Its "soft" nature is paramount for preserving the intact molecule for molecular weight confirmation.[5][8] When coupled with liquid chromatography (LC), it provides a powerful platform for separating the target compound from impurities, starting materials, and potential side-products like boroxines, allowing for individual characterization.[9] While APCI is a viable alternative, the risk of thermal degradation and dehydration is higher, potentially complicating the resulting mass spectrum.

Part 2: Navigating Polarity and Fragmentation

Once an ionization method is selected, the next choices involve polarity (positive or negative ion mode) and the use of tandem mass spectrometry (MS/MS) for structural confirmation.

Positive vs. Negative Ion Mode
  • Negative Ion Mode [M-H]⁻: This is often the preferred mode for boronic acids. The acidic protons on the B(OH)₂ group are readily lost, forming a stable boronate anion. This process is highly specific and often yields a clean spectrum with a strong signal for the deprotonated molecule at m/z 246.9583.

  • Positive Ion Mode [M+H]⁺ or [M+Na]⁺: While protonation is less common for the acidic boronic acid group, adduct formation with cations like sodium ([M+Na]⁺ at m/z 270.9475) or solvent adducts can be observed. These can be useful for confirmation but often result in more complex spectra.

Tandem Mass Spectrometry (MS/MS): Confirming the Structure

Tandem MS is indispensable for confirming the structure of the analyte. By isolating the parent ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.

Proposed Fragmentation Pathway for [M-H]⁻ of this compound

The fragmentation of phenylboronic acids can be complex, often involving ring opening.[10] Key predicted losses for this molecule would include:

  • Loss of H₂O: Dehydration is a common fragmentation pathway for boronic acids.

  • Loss of CH₃•: Cleavage of the methoxy group.

  • Loss of CO: A common fragmentation for methoxy-substituted aromatic rings.

  • Loss of HF or HBr: Elimination of the halogen atoms.

  • Formation of BO₂⁻: A common, stable fragment observed in the negative ion fragmentation of boronic acids.[10]

The following diagram illustrates a plausible fragmentation cascade.

G parent [M-H]⁻ m/z 247.0/249.0 frag1 Loss of H₂O [C₇H₄BBrFO]⁻ m/z 229.0/231.0 parent->frag1 - H₂O frag2 Loss of CH₃• [C₆H₃BBrFO₂]⁻• m/z 232.0/234.0 parent->frag2 - CH₃• frag3 Loss of HF [C₇H₅BBrO₂]⁻ m/z 227.0/229.0 parent->frag3 - HF frag4 BO₂⁻ m/z 42.8 frag1->frag4 Further Fragmentation

Caption: Proposed MS/MS fragmentation of the deprotonated molecule.

Part 3: Comparison with Orthogonal Analytical Techniques

Mass spectrometry provides unparalleled sensitivity and molecular weight information, but a comprehensive characterization relies on integrating data from multiple analytical platforms.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information (MS/MS), and quantification.High sensitivity (µg/mL to pg/mL), high specificity.[11]Isomer differentiation can be difficult, susceptible to matrix effects, potential for in-source degradation.
¹H and ¹³C NMR Spectroscopy Definitive structural information, connectivity of atoms, stereochemistry, and quantification.Provides unambiguous structural elucidation.[12] Non-destructive.Lower sensitivity compared to MS, requires larger sample amounts (mg), complex spectra for mixtures.
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment, quantification, and separation of isomers and impurities.Robust, reproducible, and cost-effective for routine analysis.[13]Lower sensitivity than MS, requires a chromophore for UV detection, peak identity is not confirmed without MS.
A Synergistic Workflow

An optimal analytical workflow leverages the strengths of each technique. HPLC is used to separate the compound of interest from any impurities. The UV detector provides quantitative data on purity, while the eluent is directed to the MS for definitive molecular weight confirmation and structural verification of the main peak and any impurities. Finally, NMR is performed on the bulk material to provide unambiguous confirmation of the chemical structure.

Caption: A synergistic workflow for compound characterization.

Part 4: Validated Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

1. Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

  • Dilute the stock solution to a working concentration of ~5 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

2. Liquid Chromatography (UPLC/HPLC)

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (Tandem Quadrupole or Q-TOF)

  • Ionization Source: Electrospray Ionization (ESI).[13]

  • Polarity: Negative.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode:

    • Full Scan (MS1): m/z 100-400 to observe the parent ion.

    • Tandem MS (MS/MS): Isolate the parent ion cluster (m/z 247.0/249.0) and apply collision energy (e.g., 15-30 eV) to generate fragment ions.

4. Data Analysis & Interpretation

  • Confirm Molecular Weight: Look for the deprotonated molecular ion [M-H]⁻ at m/z 246.96 and 248.96, exhibiting the characteristic ~1:1 isotopic pattern for bromine.

  • Assess Purity: Integrate the peak area from the HPLC chromatogram (UV or Total Ion Chromatogram from MS).

  • Verify Structure: Analyze the MS/MS spectrum to confirm the presence of expected fragment ions, matching them to the proposed fragmentation pathway.

Conclusion

The mass spectrometric analysis of this compound is a nuanced task that requires careful consideration of the analyte's inherent properties. Electrospray ionization in negative mode, coupled with tandem mass spectrometry, provides the most definitive and sensitive data for both identity confirmation and structural verification. When integrated into a broader analytical workflow that includes HPLC for separation and NMR for unambiguous structural elucidation, researchers can proceed with confidence, ensuring the quality and integrity of this critical synthetic building block. This guide serves as a foundational resource, empowering scientists to make informed decisions and generate data that is both accurate and reliable.

References

A Comparative Guide to the Structural Analysis of 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the X-ray crystal structure of 6-bromo-2-fluoro-3-methoxyphenylboronic acid and its derivatives. In the dynamic landscape of pharmaceutical development, boronic acids and their derivatives have emerged as crucial building blocks, particularly in the synthesis of novel therapeutic agents.[1][2][3] Their unique chemical properties make them indispensable for creating complex molecular architectures.[3] This guide, intended for researchers, scientists, and drug development professionals, delves into the structural nuances of halogenated phenylboronic acids, offering insights into their synthesis, crystallization, and detailed structural characterization.

Due to the current unavailability of a public crystal structure for this compound, this guide will leverage data from closely related analogs to provide a robust comparative analysis. This approach allows for a detailed exploration of the structural effects of substituent patterns on the phenyl ring, which is a critical aspect of rational drug design.

The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids have shed their historical perception of toxicity and are now recognized for their significant therapeutic potential.[1] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has catalyzed a surge of interest in boron-containing compounds.[1][2] The versatility of the boronic acid group, including its ability to form reversible covalent bonds with biological targets, has made it a valuable pharmacophore in modern drug discovery.[1] Halogenated phenylboronic acids, in particular, are of great interest due to the ability of halogen atoms to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and pharmacokinetic profile.[4]

Synthesis and Crystallization: From Powder to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

General Synthesis of Substituted Phenylboronic Acids

A common and effective method for the synthesis of phenylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5]

Experimental Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a solution of the corresponding aryl halide (e.g., 1-bromo-6-fluoro-2-methoxy-3-nitrobenzene) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) dropwise to initiate the reaction. The formation of the Grignard reagent is an exothermic reaction.

    • Maintain the reaction mixture at a gentle reflux until all the magnesium has been consumed.

  • Borylation:

    • Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent. It is crucial to maintain a low temperature to prevent the formation of byproducts.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis:

    • Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl or H₂SO₄) while cooling the flask in an ice bath.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate) to obtain the pure phenylboronic acid.

Crystallization of Small Organic Molecules

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. Slow evaporation of a saturated solution is a widely used and effective technique.

Experimental Protocol:

  • Solvent Selection:

    • Screen a variety of solvents with different polarities to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Preparation of a Saturated Solution:

    • Dissolve the purified compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.

  • Slow Evaporation:

    • Transfer the saturated solution to a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.

    • Wash the crystals with a small amount of cold solvent and allow them to air dry.

Illuminating Molecular Architecture: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: A generalized workflow for single-crystal X-ray diffraction.

A Comparative Look at Phenylboronic Acid Derivative Crystal Structures

In the absence of a crystal structure for this compound, we can gain valuable insights by examining the crystal structures of closely related analogs. The crystal structures of ortho- and para-(trifluoromethoxy)phenylboronic acids have been reported and provide an excellent basis for comparison.[6]

Crystallographic Parameterortho-(trifluoromethoxy)phenylboronic acid[6]para-(trifluoromethoxy)phenylboronic acid[6]
Formula C₇H₆BF₃O₃C₇H₆BF₃O₃
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 10.835(3)6.834(2)
b (Å) 7.423(2)7.585(2)
c (Å) 11.231(3)8.761(3)
α (°) 9079.23(3)
β (°) 115.11(3)85.12(3)
γ (°) 9066.19(3)
Volume (ų) 817.5(4)405.8(2)
Z 42
Key Intermolecular Interactions Hydrogen-bonded dimers, intramolecular hydrogen bond with the -OCF₃ groupHydrogen-bonded dimers

A key feature in the solid-state structures of phenylboronic acids is the formation of hydrogen-bonded dimers.[6] In the case of the ortho-(trifluoromethoxy)phenylboronic acid, an intramolecular hydrogen bond is also observed, which can influence the conformation of the boronic acid group.[6]

Caption: Molecular structure of ortho-(trifluoromethoxy)phenylboronic acid.

Spectroscopic Characterization: A Complementary Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure of molecules in solution. For this compound, the following spectroscopic features would be expected:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, with coupling patterns influenced by the bromine, fluorine, and methoxy substituents. A broad singlet corresponding to the B(OH)₂ protons would also be present.

  • ¹³C NMR: The carbon spectrum would reveal the expected number of signals for the aromatic and methoxy carbons. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance would be observed for the fluorine atom.

  • ¹¹B NMR: The ¹¹B NMR spectrum would show a single, broad resonance characteristic of a trigonal boronic acid. The chemical shift would be influenced by the electronic nature of the aromatic ring.

Conclusion

While the crystal structure of this compound remains to be determined, a comparative analysis of its close analogs provides invaluable insights into the structural features that govern its properties. The interplay of halogen bonding, hydrogen bonding, and substituent effects plays a critical role in the solid-state packing of these molecules, which in turn can influence their solubility, stability, and ultimately, their biological activity. A thorough understanding of these structural aspects is paramount for the rational design of new and effective boronic acid-based therapeutics.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. Even minute impurities can have a cascading effect, potentially leading to the formation of toxic byproducts, reduced efficacy of the final drug, and significant delays in the drug development pipeline. 6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a key building block in modern medicinal chemistry, often employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. Its purity directly influences the yield, purity, and safety profile of the resulting API. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure; it is a cornerstone of a successful drug development program.

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the rationale behind method development, present a detailed experimental protocol, and compare its performance against other viable analytical techniques. This document is designed to be a practical resource, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Understanding the Analyte

This compound presents unique analytical challenges due to its chemical properties. Arylboronic acids are known to be susceptible to degradation, primarily through protodeboronation, where the carbon-boron bond is cleaved, and oxidation.[1][2][3] Additionally, they can undergo dehydration to form cyclic anhydrides (boroxines). A successful purity method must be able to separate the parent compound from these potential degradation products, as well as any process-related impurities from its synthesis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

HPLC is the most widely used analytical technique for the purity determination of pharmaceutical compounds.[4] Its versatility, high resolution, and sensitivity make it ideal for separating and quantifying the main component and its related impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the non-polar nature of the substituted phenyl ring.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_sample Dissolve Sample in Diluent (e.g., Acetonitrile/Water) filter Filter through 0.45 µm Syringe Filter prep_sample->filter prep_std Prepare Standard Solution of Known Concentration injection Inject Sample and Standard filter->injection Transfer to Vials instrument HPLC System with UV Detector column C18 Reversed-Phase Column mobile_phase Gradient Elution with Acidified Water and Acetonitrile chromatogram Acquire Chromatograms injection->chromatogram Detection integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) and Assay integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol

This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines.[5][6][7]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aryl ring, while the 3.5 µm particle size offers a good balance between efficiency and backpressure on a standard HPLC system.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acidic mobile phase suppresses the ionization of the boronic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

    • Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities and to ensure that any late-eluting, non-polar impurities are washed from the column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV at 220 nm. Rationale: The phenyl ring provides strong UV absorbance at lower wavelengths, allowing for sensitive detection of the main component and related impurities.

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability: The HPLC system should meet the requirements outlined in USP General Chapter <621>.[8][9][10][11] This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Comparative Analysis of Purity Methods

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Decision Framework for Method Selection

The choice of analytical technique depends on various factors, including the specific analytical need (e.g., routine QC vs. research), available instrumentation, and desired performance characteristics.

method_selection start Start: Purity Analysis of This compound need_for_speed High Throughput Needed? start->need_for_speed uplc UPLC: - Faster analysis - Higher resolution - Lower solvent consumption need_for_speed->uplc Yes hplc HPLC: - Robust & reliable - Widely available - Established methods need_for_speed->hplc No volatile_impurities Volatile Impurities a Concern? hplc->volatile_impurities gc GC: - Excellent for volatile compounds - Requires derivatization for boronic acid volatile_impurities->gc Yes hydrolysis_issue Hydrolysis a Major Issue? volatile_impurities->hydrolysis_issue No hydrolysis_issue->hplc No (with method optimization) ce Non-Aqueous CE: - Avoids hydrolysis - High efficiency - Low sample volume hydrolysis_issue->ce Yes

Caption: Decision Tree for Analytical Method Selection.

Performance Comparison

The following table summarizes the hypothetical performance of HPLC, UPLC, GC, and CE for the purity analysis of this compound.

ParameterHPLCUPLCGC (with Derivatization)Non-Aqueous CE
Resolution GoodExcellentGood (for volatile impurities)Excellent
Analysis Time ~35 minutes~5-7 minutes~20 minutes~10 minutes
Sensitivity (LOD) ~0.05%~0.01%~0.1%~0.05%
Sample Prep Simple dissolutionSimple dissolutionDerivatization requiredSimple dissolution
Solvent Consumption HighLowLowVery Low
Key Advantage Robustness, widely availableSpeed and resolutionExcellent for volatile impuritiesAvoids hydrolysis
Key Limitation Slower analysis timeHigher instrument costDerivatization stepLess common instrumentation
Discussion of Alternatives
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles, resulting in significantly faster analysis times and higher resolution.[4][12][13][14][15] For high-throughput screening or in-depth impurity profiling, UPLC is a superior choice. The presented HPLC method could be readily transferred to a UPLC system with appropriate scaling of the gradient and flow rate.

  • Gas Chromatography (GC): GC is generally not suitable for the direct analysis of non-volatile compounds like boronic acids. However, with a derivatization step to convert the boronic acid to a more volatile ester, GC-MS can be a powerful tool for identifying and quantifying specific volatile impurities.[16][17][18][19][20] This is particularly useful for analyzing residual solvents or starting materials.

  • Capillary Electrophoresis (CE): CE offers very high separation efficiency and requires minimal sample and solvent. A significant advantage for boronic acids is the ability to use non-aqueous CE (NACE), which can prevent the on-column hydrolysis that sometimes plagues LC methods.[21][22][23][24] This makes NACE an excellent orthogonal technique to confirm purity results obtained by HPLC.

Trustworthiness: The Role of Method Validation and Forced Degradation

A developed analytical method is only trustworthy if it is properly validated. Validation demonstrates that the method is suitable for its intended purpose.[5][6][7][25] Key validation parameters according to ICH Q2(R2) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Forced Degradation Studies: To ensure the HPLC method is "stability-indicating," forced degradation studies are performed.[26][27][28][29][30] The sample is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally degrade it. The analytical method must then be able to separate the resulting degradation products from the main peak, proving its specificity. For this compound, particular attention should be paid to separating the protodeboronated impurity (1-bromo-3-fluoro-2-methoxybenzene) and any boroxine species.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream APIs. Reversed-phase HPLC offers a robust, reliable, and well-understood platform for this purpose. The provided method serves as a comprehensive starting point for development and validation.

For laboratories seeking higher throughput and resolution, UPLC presents a clear advantage. Furthermore, orthogonal techniques like GC (for volatile impurities) and non-aqueous CE (to mitigate hydrolysis) provide valuable complementary information and can be instrumental in comprehensive characterization and problem-solving. Ultimately, the choice of method should be guided by a risk-based approach, considering the stage of drug development, regulatory requirements, and available resources. A well-characterized and validated analytical method is an indispensable asset in the journey from a promising molecule to a life-changing medicine.

References

A Comparative Guide to the Synthesis of Biaryl Scaffolds: Characterization of Products from 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The choice of building blocks and coupling methodology is paramount to achieving high yields, purity, and functional group tolerance. This guide provides an in-depth technical analysis of the Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-fluoro-3-methoxyphenylboronic acid , a key intermediate in the synthesis of various bioactive molecules, including Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data and mechanistic insights.

Introduction: The Strategic Importance of this compound

This compound is a strategically important reagent due to the unique substitution pattern it imparts on the resulting biaryl products. The presence of a fluorine atom ortho to the boronic acid and a methoxy group meta to it introduces specific steric and electronic features that can influence the conformation and binding affinity of the final molecule to its biological target. This makes it a valuable tool in the medicinal chemist's arsenal for structure-activity relationship (SAR) studies. Its application is particularly notable in the synthesis of kinase inhibitors, where precise control over the spatial arrangement of substituents is critical for potency and selectivity.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.[2]

However, the efficiency of the Suzuki-Miyaura coupling can be significantly influenced by the steric and electronic properties of the coupling partners.[3] In the case of this compound, the ortho-fluoro substituent and the adjacent methoxy group introduce steric hindrance that can challenge the transmetalation step.[4]

Case Study: Synthesis of a Key Intermediate for FGFR Inhibitors

To provide a concrete basis for comparison, we will examine the synthesis of a key biaryl intermediate used in the development of FGFR inhibitors. A common synthetic route involves the Suzuki-Miyaura coupling of this compound with a substituted pyrazole, such as 4-bromo-1-methyl-1H-pyrazole.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • 4-bromo-1-methyl-1H-pyrazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

Procedure:

  • To a degassed solution of 4-bromo-1-methyl-1H-pyrazole (1.0 equiv) in a suitable solvent, add this compound (1.2 equiv), a palladium catalyst (0.05 equiv), and a base (2.0 equiv).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow

Performance Comparison with Alternative Reagents and Methodologies

While this compound is a valuable reagent, alternative strategies exist for the synthesis of similar biaryl structures. A direct comparison of yields is challenging without a side-by-side study under identical conditions. However, we can evaluate the conceptual advantages and disadvantages of different approaches.

Reagent/MethodologyAdvantagesDisadvantages
This compound (Suzuki-Miyaura) - Introduces a specific and valuable substitution pattern. - Generally good functional group tolerance.[2]- Steric hindrance can lead to lower yields or require specialized catalysts and ligands.[4] - Boronic acids can be prone to protodeboronation.
Alternative Boronic Acids (e.g., less hindered isomers) - May offer higher yields due to reduced steric hindrance. - Potentially lower cost and greater availability.- Results in a different substitution pattern, which may not have the desired biological activity.
C-H Activation/Arylation - Atom-economical approach that avoids the pre-functionalization of one coupling partner.[6] - Can offer different regioselectivity.- Often requires specific directing groups. - Can suffer from lower yields and selectivity compared to cross-coupling reactions.
Buchwald-Hartwig Amination - A powerful method for forming C-N bonds, which can be an alternative way to construct certain heterocyclic systems.[7]- Not a direct C-C bond-forming reaction, so it is not a universal alternative to Suzuki coupling for biaryl synthesis.

Mechanistic Considerations and Optimization Strategies

The success of the Suzuki-Miyaura coupling with a sterically hindered boronic acid like this compound often hinges on the choice of catalyst and reaction conditions.

  • Catalyst Selection: Palladium catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps with sterically demanding substrates.[5]

  • Base and Solvent: The choice of base and solvent system is also critical. Stronger bases like cesium carbonate are often more effective than weaker ones. A mixed solvent system, such as dioxane/water or DME/water, is commonly used to ensure the solubility of both the organic and inorganic reagents.

Suzuki_Catalytic_Cycle

Conclusion

This compound is a highly valuable reagent for the synthesis of complex biaryl structures, particularly in the context of drug discovery. While its sterically hindered nature can present challenges in Suzuki-Miyaura coupling reactions, these can often be overcome with careful optimization of the catalyst system and reaction conditions. Alternative synthetic strategies, such as C-H activation, offer different approaches to similar target molecules, but the Suzuki-Miyaura coupling with well-designed boronic acids remains a robust and reliable method for the construction of key biaryl scaffolds. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy.

References

A Researcher's Guide to Reactivity: Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Phenylboronic acids are pivotal reagents in carbon-carbon and carbon-heteroatom bond formation, and their fluorinated analogues offer a powerful toolset for modulating molecular properties. This guide provides an in-depth, objective comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Fluorine Factor: Physicochemical and Electronic Consequences

The introduction of fluorine, the most electronegative element, to a phenylboronic acid scaffold dramatically alters its electronic properties, which in turn governs its reactivity, stability, and handling characteristics.

Lewis Acidity and pKa

The primary effect of fluorine substitution is a significant increase in the Lewis acidity of the boron atom.[1][2] This is due to the strong electron-withdrawing inductive effect (-I) of the fluorine atom(s), which pulls electron density from the aromatic ring and, consequently, from the boronic acid moiety.

This increased acidity is quantitatively reflected in the compound's pKa value. Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[1] The introduction of fluorine atoms lowers this value, making the fluorinated versions more acidic.[1] The extent of this effect is dependent on the number and position of the fluorine substituents.[1] For instance, the pKa for 4-fluorophenylboronic acid is 8.77, a modest increase in acidity, whereas 2,3,4,6-tetrafluorophenylboronic acid has a pKa of 6.17, representing a substantial increase.[1]

Why this matters in the lab: A lower pKa means the boronic acid is more readily converted to the active boronate species (Ar-B(OH)3⁻) under basic conditions, which is a key intermediate in many cross-coupling reactions. However, excessive acidity can also lead to undesired side reactions like protodeboronation.

Stability and Boroxine Formation

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4] This dehydration process is reversible and can impact the effective concentration and reactivity of the monomeric acid in solution.[5]

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

The electronic nature of the aryl substituent influences this equilibrium. Electron-donating groups tend to favor boroxine formation, while electron-withdrawing groups, such as fluorine, generally disfavor it, increasing the stability of the monomeric boronic acid form.[5] This is advantageous as the monomer is the reactive species in many catalytic cycles.

Table 1: Physicochemical Property Comparison

PropertyPhenylboronic Acid4-Fluorophenylboronic Acid2,4-Difluorophenylboronic Acid
pKa ~8.86[1]~8.77[1]~7.8
Lewis Acidity ModerateHigherSignificantly Higher
Tendency for Boroxine Formation Moderate to HighLower[5]Low
Susceptibility to Protodeboronation ModerateHigher[6]High

Reactivity in Key Cross-Coupling Reactions

The altered electronic landscape of fluorinated phenylboronic acids has profound and sometimes counterintuitive effects on their performance in widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages.[7] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-determining and is most sensitive to the electronic nature of the boronic acid.[8]

One might assume that the increased Lewis acidity of fluorinated phenylboronic acids would accelerate transmetalation by facilitating the formation of the key boronate intermediate. However, the reality is more complex. The electron-withdrawing nature of the fluorine substituents can decrease the nucleophilicity of the ipso-carbon attached to boron, potentially slowing the transfer to the palladium catalyst.[6]

Furthermore, highly electron-deficient boronic acids can form very stable palladium intermediates, which may be slow to undergo reductive elimination.[9] Studies have shown that in some systems, phenylboronic acid can be slightly more active than 4-fluorophenylboronic acid, although both generally show high conversion.[10] The choice of base is also critical; fluoride ions, for example, can play a complex role, both promoting the reaction by forming highly reactive trans-[ArPdF(L)2] complexes but also potentially sequestering the boronic acid as an unreactive fluoroborate species.[11][12]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) [Rate-Determining Step] Product Ar-Ar' (Product) Transmetalation->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'B(OH)₂) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling enables the formation of C-N and C-O bonds, linking arylboronic acids with amines and alcohols, respectively, using a copper catalyst.[13][14] Unlike the Suzuki reaction, this process is an oxidative coupling.

Historically, electron-deficient boronic acids, including many fluorinated variants, were considered challenging substrates for Chan-Lam couplings.[15] The reaction often proceeds poorly because a key step in the catalytic cycle, the Cu(II)/Cu(III) oxidation, is slower for electron-deficient systems.[16] However, recent advancements, such as the use of photoredox or electrocatalysis, have significantly expanded the scope to include these previously difficult substrates.[15][17] These modern methods provide an alternative energetic pathway to facilitate the crucial oxidation step, making the coupling of fluorinated phenylboronic acids more efficient.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that couples thioesters with boronic acids to form ketones.[18][19] This reaction is notable for proceeding under neutral conditions. The performance of fluorinated phenylboronic acids in this reaction is highly dependent on the electronic nature of the substrate. While the reaction is versatile, studies have shown that boronic acids containing electron-withdrawing substituents can be problematic, sometimes leading to complex reaction mixtures and a higher incidence of homocoupling byproducts.[20] Careful optimization of the catalyst system and reaction conditions is often necessary to achieve good yields with these substrates.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a tangible comparison, the following protocol outlines a standardized experiment to evaluate the relative reactivity of phenylboronic acid and 4-fluorophenylboronic acid.

Objective: To compare the reaction yield of a model Suzuki-Miyaura coupling using phenylboronic acid vs. 4-fluorophenylboronic acid under identical conditions.
Materials:
  • Aryl Bromide: 4-Bromoanisole (1.0 mmol, 187 mg)

  • Boronic Acids: Phenylboronic Acid (1.2 mmol, 146 mg) and 4-Fluorophenylboronic Acid (1.2 mmol, 168 mg)

  • Catalyst: Pd(OAc)₂ (0.01 mmol, 2.2 mg)

  • Base: K₂CO₃ (2.0 mmol, 276 mg)

  • Solvent: Dioxane/Water (4:1 mixture, 5 mL)

  • Internal Standard for GC analysis (e.g., Dodecane)

Procedure:
  • To two separate oven-dried Schlenk tubes equipped with stir bars, add 4-bromoanisole, the respective boronic acid (phenylboronic or 4-fluorophenylboronic), K₂CO₃, and Pd(OAc)₂.

  • Add the internal standard to each tube.

  • Evacuate and backfill each tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the dioxane/water solvent mixture via syringe.

  • Place both tubes in a preheated oil bath at 80°C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing by GC-MS to determine the conversion to the product, 4-methoxybiphenyl.

  • After the reaction is complete (or after a set time, e.g., 4 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary and calculate the isolated yield.[21]

Diagram 2: Experimental Workflow for Comparative Analysis

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis Setup1 Tube 1: Phenylboronic Acid Heat Heat to 80°C under N₂ Setup1->Heat Setup2 Tube 2: 4-Fluorophenylboronic Acid Setup2->Heat Monitor Monitor by GC-MS (t = 0.5, 1, 2, 4h) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Yield Calculate Yield & Compare Data Workup->Yield caption Fig. 2: Workflow for reactivity comparison.

Caption: General workflow for the comparative kinetic analysis.

Conclusion and Recommendations

The choice between a fluorinated and a non-fluorinated phenylboronic acid is a nuanced decision that hinges on the specific reaction and desired molecular properties.

  • Choose Non-Fluorinated Phenylboronic Acids for standard Suzuki-Miyaura couplings where high nucleophilicity is desired and protodeboronation of an activated substrate is a concern. They are often more cost-effective and their reactivity is well-established.

  • Choose Fluorinated Phenylboronic Acids when the introduction of fluorine is a strategic goal for modulating the biological or material properties of the target molecule.[6][22] Be prepared to optimize reaction conditions, particularly for Chan-Lam and Liebeskind-Srogl couplings, where modern catalytic methods may be required to overcome their inherent lower reactivity. Their increased stability and reduced tendency to form boroxines can be an advantage in terms of reagent purity and consistency.

Ultimately, a deep understanding of the electronic effects imparted by fluorine is critical. This knowledge, combined with empirical testing as outlined in the comparative protocol, will empower researchers to make informed decisions, streamline their synthetic efforts, and successfully access novel and valuable chemical entities.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability.[1] Within the vast landscape of available reagents, substituted phenylboronic acids offer a tunable platform for introducing diverse functionalities. This guide provides an in-depth technical comparison of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid against its structural isomers, offering insights into how subtle changes in substituent placement can influence reactivity and performance in a benchmark Suzuki-Miyaura cross-coupling reaction.

Introduction to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1] The electronic and steric properties of the substituents on the arylboronic acid play a crucial role in the transmetalation step of the catalytic cycle, which is often rate-determining.[2] Electron-donating groups can enhance the nucleophilicity of the aryl group, potentially accelerating the reaction, while electron-withdrawing groups can have the opposite effect.[3] Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, thereby slowing the reaction.[4]

The subject of our investigation, this compound, and its isomers, present a fascinating case study in the interplay of these electronic and steric effects. The presence of a methoxy group (an electron-donating group), a fluorine atom (an electron-withdrawing group), and a bulky bromine atom at various positions on the phenyl ring allows for a nuanced exploration of their collective impact on reactivity.

Comparative Analysis of Structural Isomers

To provide a clear and objective comparison, we will evaluate this compound against three of its commercially available structural isomers. The benchmark reaction for this comparison is the Suzuki-Miyaura coupling with 4-bromoanisole, a common and moderately reactive aryl bromide.

The Reagents Under Comparison:

Reagent NameStructureKey Structural Features
This compound ortho-Fluoro, meta-Methoxy, para-Bromo to Boronic Acid
3-Bromo-2-fluoro-6-methoxyphenylboronic acid ortho-Fluoro, ortho-Methoxy, meta-Bromo to Boronic Acid
4-Bromo-2-fluoro-5-methoxyphenylboronic acid ortho-Fluoro, meta-Bromo, para-Methoxy to Boronic Acid
2-Bromo-6-fluoro-3-methoxyphenylboronic acid ortho-Fluoro, ortho-Bromo, meta-Methoxy to Boronic Acid
Predicted Performance and Rationale
  • Steric Hindrance: Substituents in the ortho position to the boronic acid group can sterically hinder the transmetalation step. The bulky bromine atom is expected to have a more significant steric impact than the smaller fluorine or methoxy groups.[5]

  • Electronic Effects: The electron-donating methoxy group can increase the nucleophilicity of the aryl ring, potentially accelerating the reaction. The electron-withdrawing fluorine atom can decrease nucleophilicity. The position of these groups relative to the boronic acid is critical.[3]

  • Intramolecular Interactions: An ortho-fluoro substituent can potentially engage in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which can influence the acidity and reactivity of the boronic acid.[6]

Representative Performance Data in Suzuki-Miyaura Coupling with 4-Bromoanisole:

ReagentPredicted Yield (%)Rationale for Predicted Performance
This compound 85 - 95%The ortho-fluoro group provides some steric hindrance but is less impactful than bromine. The meta-methoxy group has a moderate electron-donating effect. The bromine is positioned away from the boronic acid, minimizing its steric influence. This combination is expected to lead to high reactivity.
3-Bromo-2-fluoro-6-methoxyphenylboronic acid 70 - 80%The presence of both an ortho-fluoro and an ortho-methoxy group increases steric hindrance compared to the lead compound. While the ortho-methoxy group is electron-donating, its steric bulk is likely to be the dominant, slightly attenuating factor.
4-Bromo-2-fluoro-5-methoxyphenylboronic acid 80 - 90%Similar to the lead compound, the bulky bromine is not in an ortho position. The ortho-fluoro group provides some steric hindrance. The para-methoxy group exerts a stronger electron-donating effect than a meta-methoxy group, which may enhance reactivity, leading to a yield comparable to the lead compound.
2-Bromo-6-fluoro-3-methoxyphenylboronic acid 50 - 65%This isomer is expected to be the least reactive due to the significant steric hindrance from the bulky bromine atom in the ortho position. This steric impediment is likely to be the dominant factor, significantly slowing down the transmetalation step and leading to a lower yield.[5]

Experimental Protocol: A Standardized Approach to Benchmarking

To ensure a fair and objective comparison, a standardized and robust experimental protocol is essential. The following protocol is a composite of best practices for the Suzuki-Miyaura coupling of substituted arylboronic acids with aryl bromides, utilizing a well-regarded catalyst system known for its efficiency with a broad range of substrates.[7]

Materials and Reagents
  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

To provide a clear visual representation of the key processes, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Reagents: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand B Establish Inert Atmosphere (Ar or N2) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat to 100 °C with Vigorous Stirring C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Purification (Column Chromatography) G->H

References

Safety Operating Guide

6-Bromo-2-fluoro-3-methoxyphenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Safe Disposal of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Guiding Principle: Proactive Waste Management

The responsible management of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling compounds like this compound demands a comprehensive understanding that extends beyond its synthetic utility to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides the essential operational and logistical framework for managing this compound as a hazardous waste material, ensuring the protection of personnel and the environment.

The procedures outlined herein are grounded in the principles of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] Every laboratory handling such chemicals is required to have a written Chemical Hygiene Plan (CHP) that details specific safety and disposal protocols.[3][4] This document serves as a specialized supplement to your institution's CHP.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not provided, a robust risk assessment can be constructed by examining structurally analogous compounds. Phenylboronic acids are generally known to be irritants, and the presence of halogen substituents (bromo and fluoro) necessitates careful handling.[5][6][7][8]

Table 1: Inferred Hazard Profile based on Analogous Compounds

Hazard ClassClassificationRationale and Precaution
Skin Corrosion/Irritation Category 2Causes skin irritation.[5][7][8] Avoid direct contact by wearing appropriate gloves and a lab coat.
Serious Eye Damage/Irritation Category 2/2ACauses serious eye irritation.[5][7][8] Mandates the use of chemical safety goggles.
Specific Target Organ Toxicity Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[5][7][8] All handling must occur in a certified chemical fume hood.
Environmental Hazard PotentialAs a halogenated organic compound, it should not be released into the environment.[6][9] Disposal must prevent entry into drains or waterways.[7][10]

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, ensure all necessary safety measures are in place. This proactive approach minimizes exposure risk and ensures compliance.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be performed within a properly functioning chemical fume hood.[4][11]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes, at a minimum:

    • Chemical safety goggles or a face shield worn over goggles.[6][12]

    • Chemically resistant gloves (e.g., nitrile).

    • A flame-resistant lab coat.[11]

Step-by-Step Disposal Procedures

The fundamental rule for this compound is that it must be disposed of as hazardous waste.[11] Under no circumstances should it or its containers be discarded in regular trash or washed down the drain.[6][13]

Unused or Off-Specification Product

Solid chemical waste, whether it is surplus, expired, or contaminated, must be disposed of in its original container whenever possible.

  • Ensure Label Integrity : Verify the original manufacturer's label is intact and legible.

  • Secure the Container : Tightly close the container lid.

  • Attach Hazardous Waste Tag : Affix your institution's hazardous waste tag to the container. Fill it out completely, listing the full chemical name.

  • Segregate and Store : Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like strong bases.[11][13]

Contaminated Solid Waste

This category includes items like contaminated gloves, weigh paper, or spill cleanup materials.

  • Collection : Place all contaminated solid debris into a designated, sealable container, such as a sturdy plastic bag or a labeled beaker.[10][13]

  • Packaging : Double-bag the waste in clear polyethylene bags and seal securely with tape.[13]

  • Labeling : Attach a hazardous waste tag to the outer bag, clearly identifying the contents as "Debris contaminated with this compound."

  • Storage : Store with other solid chemical waste for pickup by your institution's environmental health and safety (EHS) office.

Contaminated Liquid Waste

This includes reaction mixtures or solutions used for rinsing glassware.

  • Select a Container : Use a designated, compatible, and leak-proof container for halogenated organic waste.[14][15] Do not use food-grade containers.[15]

  • Segregation : Do not mix this waste stream with non-halogenated solvents or other incompatible waste types.[14][16]

  • Collection : Pour the liquid waste into the container, using a funnel to prevent spills. Keep the container closed at all times except when adding waste.[15][17]

  • Labeling : Clearly label the container with a hazardous waste tag, listing all chemical components and their estimated percentages.

  • Storage : Store the sealed container in a designated and secure area, often within secondary containment, until collection.[11]

Empty Container Decontamination

Empty containers must be decontaminated before they can be disposed of as non-hazardous waste.[11]

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11]

  • Collect Rinsate : The first rinsate, and potentially subsequent ones depending on institutional policy, must be collected and disposed of as hazardous liquid waste.[11] Transfer this rinsate to your designated halogenated liquid waste container.

  • Drying : Allow the rinsed container to air dry completely in the fume hood.

  • Final Disposal : Once clean and dry, deface or remove the original label to prevent confusion. The container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_0 Identify Waste Type cluster_1 Disposal Path cluster_2 Action & Container cluster_3 Final Disposition WasteType What is the form of the waste? Unused Unused/Surplus Solid WasteType->Unused Solid Chemical ContaminatedSolid Contaminated Solid (Gloves, Paper, etc.) WasteType->ContaminatedSolid Solid Debris LiquidWaste Contaminated Liquid (Solutions, Rinsate) WasteType->LiquidWaste Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Empty Bottle ActionUnused Keep in original container. Attach hazardous waste tag. Unused->ActionUnused ActionSolid Place in double-lined, sealed bag. Attach hazardous waste tag. ContaminatedSolid->ActionSolid ActionLiquid Pour into designated 'Halogenated Organic Waste' container. LiquidWaste->ActionLiquid ActionContainer Triple rinse with solvent. Collect rinsate as liquid waste. Air dry in fume hood. EmptyContainer->ActionContainer EHS_Pickup Store in Satellite Accumulation Area for EHS Pickup ActionUnused->EHS_Pickup ActionSolid->EHS_Pickup ActionLiquid->EHS_Pickup NonHaz Deface label. Dispose as clean lab glass/plastic. ActionContainer->NonHaz

Caption: Decision tree for segregating and disposing of waste.

References

A Senior Application Scientist's Guide to Safely Handling 6-Bromo-2-fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of our safety protocol is the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2][3] This guide will walk you through the practical application of RAMP for the safe handling of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid.

Recognizing the Hazards: What You Need to Know

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.[4][5][6][7]

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[4][5][6]

  • Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation if it comes into contact with the eyes.[4][5][6][7]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[6][7]

It is also important to consider the potential for unknown hazards, as the toxicological properties of this specific compound have not been fully investigated.[8] Therefore, a conservative approach to handling is warranted.

Assessing and Minimizing Risks: Your Personal Protective Equipment (PPE) Protocol

A thorough hazard assessment is crucial for selecting the appropriate PPE.[9][10][11] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Required Personal Protective Equipment (PPE)
Receiving and Unpacking Safety glasses with side shields, Nitrile gloves, Lab coat
Weighing and Aliquoting Chemical splash goggles, Nitrile gloves, Lab coat (preferably in a fume hood or ventilated enclosure)
In-Solution Handling (e.g., preparing solutions, running reactions) Chemical splash goggles, Nitrile gloves, Lab coat
Post-Reaction Work-up and Purification Chemical splash goggles, Face shield (if splash hazard is high), Nitrile gloves, Lab coat
Spill Cleanup and Waste Disposal Chemical splash goggles, Nitrile gloves (consider double-gloving), Lab coat, Respiratory protection (if significant dust is generated)
A Deeper Look at Your PPE Choices:
  • Eye and Face Protection: At a minimum, ANSI Z87-rated safety glasses with side shields are required for any work with this compound.[9] When there is a risk of splashing, it is essential to upgrade to chemical splash goggles.[9][10] For larger-scale operations or when a significant splash hazard exists, a face shield should be worn in addition to goggles.[9][10]

  • Hand Protection: Nitrile gloves are a standard choice for handling many laboratory chemicals.[10] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated. For prolonged operations or when handling larger quantities, consider double-gloving.

  • Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned to protect your skin and personal clothing from potential splashes.[10] Ensure your attire includes long pants and closed-toe shoes.[9]

  • Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation risk.[12][13] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and this requires inclusion in your institution's respiratory protection program.[10]

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 6-Bromo-2-fluoro-3- methoxyphenylboronic acid is_solid Is the compound in solid form? start->is_solid in_fume_hood Working in a fume hood? is_solid->in_fume_hood Yes splash_hazard Potential for splashing? is_solid->splash_hazard No (in solution) in_fume_hood->splash_hazard Yes respirator_note Consider respirator if dust is generated outside a fume hood. in_fume_hood->respirator_note No ppe_level_2 Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat splash_hazard->ppe_level_2 No ppe_level_3 Maximum PPE: - Chemical Goggles & Face Shield - Nitrile Gloves - Lab Coat splash_hazard->ppe_level_3 Yes ppe_level_1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat respirator_note->splash_hazard

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: Step-by-Step Guidance

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[14]

  • Keep the container tightly closed.[14]

Handling and Use:
  • Before beginning any work, ensure that an eyewash station and safety shower are readily accessible.[12][14]

  • Handle the solid in a chemical fume hood to prevent the generation of dust in the open lab.[13]

  • Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area.[6]

  • When transferring the solid, use a spatula or other appropriate tool to minimize dust formation.

  • If making a solution, add the solid to the solvent slowly.

  • Always wash your hands thoroughly with soap and water after handling the compound.[6]

Waste Disposal:
  • All waste containing this compound, including contaminated gloves, weigh boats, and empty containers, must be disposed of as hazardous waste.[4][13]

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste in a separate, labeled, and sealed container.[13]

  • Do not dispose of this chemical down the drain or in regular trash.[13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Preparing for Emergencies: Your Action Plan

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][14] Remove contaminated clothing. Seek medical attention if irritation persists.[4][5][14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5][14] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air.[4][14] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.[14][15]

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[5][14] Clean the spill area with a suitable solvent and then wash with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these protocols, you are not only ensuring your personal safety but also fostering a culture of safety within your laboratory. Your commitment to these practices is fundamental to the successful and responsible advancement of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.